Atazanavir-d15
Description
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,7D3,8D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ILCNTUBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)NC(=O)OC([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648853 | |
| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-56-1 | |
| Record name | 1,14-Di(methyl-d3) (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092540-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTP-518 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CTP-518 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9UZ89CQYY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic approaches related to Atazanavir-d5, a deuterated isotopologue of the potent HIV-1 protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Chemical Properties of Atazanavir-d5
Atazanavir-d5 is a stable, isotopically labeled form of Atazanavir where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and metabolic studies to trace the drug's fate in vivo. The fundamental chemical properties of Atazanavir-d5 are summarized below. While specific experimental data for the deuterated form is limited, the properties of the parent compound, Atazanavir, serve as a close proxy, with the primary difference being the molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | C38H47D5N6O7 | [1][2] |
| Molecular Weight | 709.9 g/mol | [1][2] |
| CAS Number | 1132747-14-8 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 197-200 °C (for unlabeled Atazanavir) | |
| Solubility | Slightly soluble in chloroform, ethanol, and methanol | |
| pKa (Strongest Acidic) | ~11.92 (for unlabeled Atazanavir) | [3] |
| pKa (Strongest Basic) | ~4.42 (for unlabeled Atazanavir) | [3] |
| LogP | ~4.5 (for unlabeled Atazanavir) | [4] |
| Storage Temperature | -20°C | [5][6] |
Synthesis of Atazanavir-d5
One common synthetic approach for Atazanavir involves the coupling of two key intermediates followed by a diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[7] Another strategy utilizes the ring-opening of a chiral epoxide.[8]
A general workflow for the synthesis of Atazanavir is depicted below. The deuteration to produce Atazanavir-d5 would likely involve the use of a deuterated version of one of the key starting materials.
Caption: A generalized workflow for the chemical synthesis of Atazanavir.
Experimental Protocols (General for Atazanavir)
The following are generalized experimental protocols for key steps in the synthesis of unlabeled Atazanavir, adapted from published literature.
Protocol 1: Epoxide Ring Opening
-
A solution of a suitable hydrazine derivative (Key Intermediate B) is prepared in an appropriate solvent, such as isopropanol.
-
The chiral epoxide (Key Intermediate A) is added to the solution.
-
The reaction mixture is heated and stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
The solvent is removed under reduced pressure, and the resulting intermediate is purified, typically by crystallization or chromatography.
Protocol 2: Diastereoselective Reduction
-
The amino ketone intermediate, formed from the coupling of key fragments, is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).
-
A solution of a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added dropwise.[8]
-
The reaction is stirred at low temperature until the starting material is consumed.
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude Atazanavir base, which is then purified.
Mechanism of Action and Metabolic Pathways
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is a highly potent and selective inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[9] The HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[10] By binding to the active site of the protease, Atazanavir competitively inhibits this cleavage process. This results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[3]
Caption: Mechanism of action of Atazanavir as an HIV-1 protease inhibitor.
Metabolic Pathways of Atazanavir
Atazanavir is extensively metabolized in humans, primarily by the cytochrome P450 3A (CYP3A) family of enzymes in the liver.[11] The major metabolic pathways include mono- and di-oxygenation.[3] Minor pathways consist of N-dealkylation, hydrolysis, and glucuronidation.[11] The use of deuterated Atazanavir, such as Atazanavir-d5, is a valuable tool for studying these metabolic pathways, as the deuterium substitution can alter the rate of metabolism at specific sites, aiding in the identification of metabolites.[1]
References
- 1. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atazanavir Impurities | SynZeal [synzeal.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 6. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 11. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An in-depth examination of the application of deuterium-labeled Atazanavir, primarily Atazanavir-d5, as an internal standard in bioanalytical research for drug development and therapeutic monitoring.
Introduction
Atazanavir is a crucial protease inhibitor in the treatment of HIV-1 infection.[1] Accurate quantification of Atazanavir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. To achieve the high degree of accuracy and precision required in these analyses, a stable isotope-labeled internal standard is indispensable. This technical guide focuses on the prevalent use of deuterated Atazanavir, specifically Atazanavir-d5, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. While the query specified "Atazanavir-d15," extensive review of scientific literature indicates that Atazanavir-d5 and -d6 are the commonly synthesized and utilized deuterated forms for this purpose.
The primary role of Atazanavir-d5 is to correct for variability in sample preparation and instrument response.[2] Being chemically identical to Atazanavir but with a higher mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for ratiometric quantification, significantly improving the reliability of the results.
Core Application: Internal Standard in LC-MS/MS
Atazanavir-d5 serves as an ideal internal standard for the quantification of Atazanavir in various biological samples, including human hair, plasma, and peripheral blood mononuclear cells (PBMCs).[2][3][4] Its application is central to bioanalytical assays designed to measure drug concentrations with high sensitivity and specificity.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like Atazanavir-d5 is a cornerstone of isotope dilution mass spectrometry (IDMS). A known concentration of the internal standard is added to the biological sample before any processing steps. The ratio of the mass spectrometric signal of the analyte (Atazanavir) to that of the internal standard (Atazanavir-d5) is then used to determine the concentration of the analyte in the original sample. This method effectively mitigates errors arising from sample loss during extraction and variations in injection volume or instrument performance.
Experimental Protocols and Methodologies
The following sections detail a typical experimental workflow for the quantification of Atazanavir using Atazanavir-d5 as an internal standard, based on established and validated methods.[2]
Sample Preparation
A robust sample preparation procedure is critical for removing interfering substances from the biological matrix and concentrating the analyte.
Table 1: Typical Sample Preparation Protocol for Atazanavir in Human Hair [2]
| Step | Procedure | Reagents/Materials |
| 1. Decontamination | Wash hair samples sequentially with methylene chloride and isopropanol to remove external contaminants. | Methylene chloride, Isopropanol |
| 2. Pulverization | Pulverize the dried hair samples to increase surface area for efficient extraction. | Pulverizer/Ball mill |
| 3. Extraction | Extract Atazanavir and the internal standard from the pulverized hair using an acidic methanol solution. | Methanol, 0.1% Formic Acid |
| 4. Internal Standard Spiking | Add a known amount of Atazanavir-d5 working solution to the extraction solvent. | Atazanavir-d5 in methanol |
| 5. Evaporation | Evaporate the extraction solvent to dryness under a stream of nitrogen. | Nitrogen evaporator |
| 6. Reconstitution | Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis. | Mobile Phase (e.g., 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
Table 2: Representative LC-MS/MS Parameters for Atazanavir Quantification [2]
| Parameter | Condition |
| Liquid Chromatography | |
| Column | BDS C-18 (5 μm, 4.6 × 100 mm) |
| Mobile Phase | Isocratic: 55% acetonitrile, 45% water, 0.15% acetic acid, 4 mM ammonium acetate |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Atazanavir Transition (m/z) | 705.3 → 168.0 |
| Atazanavir-d5 Transition (m/z) | 710.2 → 168.0 |
Data Presentation and Quantitative Analysis
The LC-MS/MS system monitors the specific precursor-to-product ion transitions for both Atazanavir and Atazanavir-d5. The peak areas of these transitions are then used to calculate the concentration of Atazanavir in the sample.
Table 3: Performance Characteristics of a Validated Atazanavir Assay using Atazanavir-d5 [2]
| Parameter | Value |
| Linearity Range | 0.0500 to 20.0 ng/mg of hair |
| Correlation Coefficient (r) | ≥ 0.99 |
| Inter-day Precision (%CV) | 1.75% to 6.31% |
| Intra-day Precision (%CV) | Not explicitly stated, but overall precision is high |
| Accuracy | -1.33% to 4.00% deviation from nominal concentrations |
| Extraction Recovery | > 95% |
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process, the following diagrams illustrate the key steps and logical flow.
Caption: Experimental workflow for Atazanavir quantification.
Caption: MRM transitions for Atazanavir and its internal standard.
Conclusion
Deuterated Atazanavir, particularly Atazanavir-d5, is a critical tool in modern bioanalytical research. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of Atazanavir in complex biological matrices. This capability is fundamental to advancing our understanding of the drug's pharmacology and ensuring its safe and effective use in the treatment of HIV. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to implement robust and reliable bioanalytical methods for Atazanavir.
References
- 1. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Atazanavir-d15, a stable isotope-labeled (SIL) analog of the HIV-1 protease inhibitor, Atazanavir. The incorporation of fifteen deuterium atoms into the Atazanavir structure renders it an invaluable tool in various stages of drug development and clinical research, primarily in quantitative bioanalysis and metabolic studies. This document details the synthesis, applications, experimental protocols, and data interpretation related to the use of this compound.
Introduction to Atazanavir and Stable Isotope Labeling
Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART).[1][2] It selectively binds to the active site of HIV protease, preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors, which are essential for the production of mature, infectious virions.[2][3] This inhibition ultimately halts the viral replication cycle.[2]
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), carbon-¹²C with ¹³C, or nitrogen-¹⁴N with ¹⁵N.[4] In drug development, deuterated compounds like this compound are particularly useful as internal standards in quantitative mass spectrometry-based assays due to their chemical identity and slightly higher mass compared to the unlabeled drug.[5] This allows for precise and accurate quantification of the drug in complex biological matrices.
Synthesis of this compound
While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be extrapolated from known Atazanavir synthesis pathways.[6][7][8] The fifteen deuterium atoms are likely incorporated into moieties that are metabolically stable and synthetically accessible. A representative, though hypothetical, approach would involve the use of deuterated starting materials in a multi-step synthesis. For instance, deuterated tert-leucine and other key intermediates could be employed.
One of the established synthetic strategies for Atazanavir involves the coupling of a key diamino alcohol intermediate with N-(methoxycarbonyl)-L-tert-leucine.[9] To produce this compound, a deuterated version of the tert-leucine fragment and potentially other deuterated precursors would be used in a convergent synthesis. The purification of the final product would likely involve chromatographic techniques to ensure high chemical and isotopic purity.
Applications of this compound Stable Isotope Labeling
The primary application of this compound is as an internal standard for the quantitative analysis of Atazanavir in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its utility also extends to metabolic profiling and pharmacokinetic studies.
Quantitative Bioanalysis
In LC-MS/MS assays, a known amount of this compound is added to biological samples (e.g., plasma, hair) before sample preparation.[11][12] Since this compound is chemically identical to Atazanavir, it experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer.[11] However, due to its higher mass, it is distinguishable from the unlabeled drug by the mass spectrometer. By comparing the peak area of Atazanavir to that of this compound, a precise and accurate concentration of Atazanavir in the original sample can be determined.[10]
Metabolic Profiling
Stable isotope labeling is a powerful tool for elucidating metabolic pathways.[13][14] While studies specifically using this compound for this purpose are not widely published, the principles are well-established. By administering this compound, researchers can track the metabolic fate of the drug. Metabolites will retain the deuterium label, allowing for their confident identification in a complex biological matrix using mass spectrometry. This approach helps in distinguishing drug-related metabolites from endogenous molecules.
Pharmacokinetic Studies
Atazanavir exhibits significant inter-patient pharmacokinetic variability.[15][16] The use of this compound as an internal standard in bioanalytical methods allows for the accurate determination of key pharmacokinetic parameters, such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[17][18] This data is critical for optimizing dosing regimens and understanding drug-drug interactions.[17]
Experimental Protocols
Protocol for Quantification of Atazanavir in Human Plasma using LC-MS/MS
This protocol is a representative example for the determination of Atazanavir concentrations in human plasma.
1. Materials and Reagents:
-
Atazanavir reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[11]
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Atazanavir and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with Atazanavir to achieve a concentration range of approximately 5.0–6000 ng/mL.[11]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation (Solid-Phase Extraction):
-
To 50 µL of plasma sample, standard, or QC, add 50 µL of the this compound internal standard working solution.[11]
-
Vortex mix the samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture to remove interferences.
-
Elute Atazanavir and this compound with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., Waters Acquity UPLC C18, 50 × 2.1 mm, 1.7 µm).[11]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 5 µL.
-
A gradient elution is typically used to separate Atazanavir from endogenous plasma components.
-
-
Tandem Mass Spectrometry:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Atazanavir to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Atazanavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
General Protocol for Metabolic Profiling
1. Dosing and Sample Collection:
-
Administer this compound to the test system (e.g., cell culture, animal model).
-
Collect biological samples (e.g., plasma, urine, feces) at various time points.
2. Sample Preparation:
-
Extract metabolites from the biological matrix using appropriate techniques (e.g., protein precipitation, liquid-liquid extraction, or SPE).
3. LC-High-Resolution Mass Spectrometry (LC-HRMS) Analysis:
-
Analyze the extracts using LC-HRMS to separate and detect potential metabolites.
-
The high-resolution mass spectrometer allows for the accurate mass measurement of parent and fragment ions.
4. Data Analysis:
-
Search the acquired data for molecular ions that exhibit the characteristic mass shift corresponding to the deuterium labeling.
-
Use software tools to identify potential metabolites by comparing their fragmentation patterns with that of the parent drug and known metabolic pathways (e.g., oxidation, glucuronidation).[3]
Data Presentation
Table 1: Typical Pharmacokinetic Parameters of Atazanavir (Boosted with Ritonavir)
| Parameter | Value | Reference |
| Tmax (hours) | ~2.5 | [19] |
| Oral Bioavailability | 60-68% (enhanced with food) | [19] |
| Protein Binding | 86% | [3] |
| Elimination Half-life (t1/2) | ~7 hours | [19] |
| Metabolism | Primarily via CYP3A4 | [3] |
| Excretion | ~79% in feces, ~13% in urine | [3] |
Table 2: Representative LC-MS/MS Method Parameters for Atazanavir Quantification
| Parameter | Condition | Reference |
| LC Column | C18, 50 x 2.1 mm, 1.7 µm | [11] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate buffer | [11] |
| Flow Rate | 0.3 mL/min | [11] |
| Ionization | Positive Electrospray (ESI+) | [12] |
| MRM Transition (Atazanavir) | m/z 705.3 -> 168.0 | [12] |
| MRM Transition (Internal Standard) | Mass-shifted equivalent of the Atazanavir transition | [12] |
| Linearity Range | 5.0 - 6000 ng/mL | [11] |
Mandatory Visualizations
Caption: Mechanism of Action of Atazanavir.
Caption: Workflow for Quantitative Analysis using this compound.
Caption: Workflow for Metabolic Profiling with this compound.
References
- 1. Atazanavir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 8. syrris.com [syrris.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of atazanavir in patients with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Once-Daily Darunavir-Ritonavir and Atazanavir-Ritonavir over 72 Hours following Drug Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Page 1. 1. A three step continuous flow synthesis of the biaryl unit of the HIV protease. inhibitor Atazanavir. Luciana Dalla-Vechia,a Benedikt Reichart,b Toma Glasnov,b Leandro S. M. Miranda,a C. Oliver Kappeb,c and Rodrigo O. M. A. de Souzaa aBiocatalysis and Organic Synthesis Group, Chemistry Institute, Federal University of Rio de Janeiro, CEP 22941 909, RJ, Brazil. E-mail: --INVALID-LINK--; Fax: +55 21 2562 7567; Tel: +55 21 2562 7831 bChristian Doppler Laboratory for Microwave Chemistry (CDLMC) and Institute of Chemistry, Karl-Franzens-University Graz, Heinrichstrasse 28, A-8010 Graz, Austria. E-mail: --INVALID-LINK--; Fax: +43 316 380 9840; Tel: +43 316 380 5352 cChemistry Department, Faculty of Science, King Abdulaziz University, P.O. Box 80203, Jeddah 21589, Saudi Arabia. Abstract: The development of multistep continuous flow reactions for the synthesis of important. intermediates for the pharmaceutical industry is still a significant challenge. In the present contribution the biaryl-hydrazine unit of Atazanavir, an important HIV protease inhibitor, was prepared in a three-step continuous flow sequence in 74% overall yield. The synthesis involved Pd
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key analytical parameters and methodologies detailed in a typical Certificate of Analysis (CoA) for Atazanavir-d5. This deuterated analog of the HIV protease inhibitor Atazanavir is crucial as an internal standard in pharmacokinetic and metabolic studies. This document outlines the essential data, experimental protocols, and quality control metrics necessary for its use in a research and drug development setting.
Compound Information
| Parameter | Specification |
| Compound Name | Atazanavir-d5 |
| CAS Number | 1132747-14-8 |
| Molecular Formula | C₃₈H₄₇D₅N₆O₇ |
| Molecular Weight | 709.89 g/mol |
| Chemical Structure | See Figure 1 |
| Appearance | White to Off-White Solid |
| Storage | -20°C |
Figure 1: Chemical Structure of Atazanavir-d5
(A chemical structure image of Atazanavir-d5 would be placed here in a final document.)
Analytical Data
The following tables summarize the quantitative data typically presented in a Certificate of Analysis for Atazanavir-d5.
Table 1: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity | HPLC | ≥ 95% | >95%[1] |
| Single Impurity | HPLC | ≤ 0.5% | Conforms |
| Total Impurities | HPLC | ≤ 2.0% | Conforms |
Table 2: Identity Confirmation
| Test | Method | Specification | Result |
| Mass Spectrometry | LC/MS/MS (MRM) | Report Results | MH⁺ m/z 710.2 → m/z 168.0 |
| ¹H NMR Spectroscopy | NMR | Conforms to Structure | Conforms |
Table 3: Physicochemical Properties
| Test | Method | Specification | Result |
| Loss on Drying | Gravimetric | ≤ 1.0% | Conforms |
| Residue on Ignition | Gravimetric | ≤ 0.1% | Conforms |
| Solubility | Visual | Soluble in Methanol, DMSO | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 250 nm.
-
Sample Preparation: A known concentration of Atazanavir-d5 is dissolved in a suitable solvent, typically the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The peak area of Atazanavir-d5 is compared to the total peak area of all components to determine purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Identity Confirmation
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: A reverse-phase column is used to separate the analyte from the matrix.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (MH⁺) for Atazanavir-d5 at m/z 710.2 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion at m/z 168.0 is monitored in the third quadrupole. This specific transition provides high selectivity and sensitivity for the identification of Atazanavir-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The Atazanavir-d5 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum based on the known structure of Atazanavir-d5. The absence of signals corresponding to the five deuterated positions confirms the isotopic labeling.
Visualizations
Atazanavir-d5 Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for Atazanavir-d5, from sample reception to the final documentation.
Caption: Workflow for Atazanavir-d5 Certificate of Analysis generation.
This technical guide provides a foundational understanding of the analytical data and methodologies associated with the quality control and certification of Atazanavir-d5. For specific applications, it is imperative to refer to the lot-specific Certificate of Analysis provided by the supplier.
References
Technical Guide: Atazanavir-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated isotopologue of the HIV-1 protease inhibitor Atazanavir. This document will cover its chemical properties, a detailed experimental protocol for its use in quantitative analysis, and its mechanism of action.
Chemical and Physical Data
The following table summarizes the key chemical identifiers and properties of Atazanavir-d5.
| Property | Value |
| CAS Number | 1132747-14-8 |
| Molecular Formula | C₃₈H₄₇D₅N₆O₇ |
| Molecular Weight | 709.89 g/mol [1] |
| Appearance | White to Off-White Solid[2] |
| Solubility | Chloroform (Slightly), Ethanol (Slightly, Sonicated), Methanol[2] |
| Storage Temperature | -20°C Freezer[2] |
Experimental Protocol: Quantification of Atazanavir in Human Hair using LC-MS/MS with Atazanavir-d5 as an Internal Standard
This section details a validated method for the quantification of Atazanavir in human hair, a matrix of increasing importance for monitoring long-term drug adherence. This protocol utilizes Atazanavir-d5 as an internal standard to ensure accuracy and precision.
1. Materials and Reagents:
-
Atazanavir and Atazanavir-d5 (internal standard) reference standards
-
HPLC-grade methanol (MeOH), acetonitrile (ACN), and water
-
Trifluoroacetic acid (TFA)
-
Methyl tertiary-butyl ether (MTBE)
-
Ethyl acetate (EA)
-
Sodium phosphate
-
Sodium hydroxide (NaOH)
-
Dry ice
-
Nitrogen gas
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1.00 mg/mL): Prepare stock solutions of Atazanavir and Atazanavir-d5 by dissolving the accurately weighed compounds in 100% MeOH.
-
Working Solutions:
-
Prepare high (4.00 µg/mL) and low (0.100 µg/mL) concentration working solutions of Atazanavir by diluting the stock solution with 50% MeOH.
-
Prepare a working solution of the internal standard (Atazanavir-d5) at a final concentration of 0.200 µg/mL by diluting the stock solution with 50% MeOH.
-
-
Storage: Store all stock and working solutions at 4°C for up to 6 months.
3. Sample Preparation (Hair Extraction):
-
Wash hair samples to remove external contaminants.
-
Weigh approximately 10 mg of hair into a glass tube.
-
Add the Atazanavir-d5 internal standard.
-
Add 1 mL of MeOH/TFA (95:5, v/v) and incubate overnight at 45°C.
-
Evaporate the MeOH/TFA to dryness under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract with 0.2 M sodium phosphate aqueous solution (pH adjusted to 9.4 with 1 M NaOH).
-
Add 3 mL of MTBE/EA (1:1, v/v) and vortex for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Freeze the aqueous layer in a methanol/dry ice bath.
-
Transfer the organic layer to a clean glass test tube and evaporate to dryness under nitrogen gas.
-
Reconstitute the final extract in 200 µL of 50% ACN.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: BDS C-18 column (5 µm, 4.6 × 100 mm)
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple reaction monitoring (MRM)
-
Transitions:
-
Atazanavir: MH⁺ m/z 705.3 → m/z 168.0
-
Atazanavir-d5 (IS): MH⁺ m/z 710.2 → m/z 168.0
-
-
5. Quantification:
-
Construct a linear standard curve by plotting the peak area ratio of Atazanavir to Atazanavir-d5 against the concentration of the calibration standards.
-
The concentration of Atazanavir in the hair samples is determined from this calibration curve.
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme.[3][4][5] This enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions.[3][5]
The diagram below illustrates the mechanism of action of Atazanavir.
Caption: Atazanavir inhibits HIV-1 protease, preventing the cleavage of viral polyproteins.
By binding to the active site of HIV-1 protease, Atazanavir prevents the cleavage of the Gag and Gag-Pol polyproteins.[3][6] This results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.[5]
References
- 1. Atazanavir-d5 | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]
- 2. Atazanavir-D5 | 1132747-14-8 [amp.chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Atazanavir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 6. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Atazanavir-d15 as an internal standard in the quantitative analysis of the antiretroviral drug Atazanavir. While specific experimental data for the d15 variant is limited in publicly available literature, this guide will draw upon established principles and detailed protocols for closely related deuterated analogs, such as Atazanavir-d5 and Atazanavir-d6, to provide a comprehensive understanding of its function. The underlying principles and methodologies are directly transferable.
The Core Principle: Isotope Dilution Mass Spectrometry
This compound is a stable isotope-labeled (SIL) internal standard. The fundamental principle behind its use is isotope dilution mass spectrometry. In this technique, a known quantity of the deuterated standard (this compound) is added to a sample containing an unknown quantity of the non-deuterated analyte (Atazanavir) at the earliest stage of sample preparation.
The key characteristics of an ideal SIL internal standard, which this compound embodies, are:
-
Chemical and Physical Similarity: this compound is chemically identical to Atazanavir, ensuring they exhibit nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution is crucial for accurate quantification.
-
Mass Difference: The incorporation of 15 deuterium atoms results in a significant mass difference between Atazanavir and this compound. This mass shift allows for their distinct detection and quantification by a mass spectrometer without interfering with each other's signals.
By measuring the ratio of the analyte's signal to the internal standard's signal, any variations or losses encountered during the analytical process are effectively normalized. This leads to highly accurate and precise quantification of Atazanavir in complex biological matrices.
Quantitative Data and Mass Spectrometry Parameters
The following table summarizes the typical mass spectrometry parameters for Atazanavir and its deuterated analogs. These values are critical for setting up a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The parameters for this compound are extrapolated based on the data for d5 and d6 variants, assuming a similar fragmentation pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Atazanavir | 705.3 | 168.0 | Positive ESI |
| Atazanavir-d5 | 710.2 | 168.0 | Positive ESI |
| Atazanavir-d6 | 711.2 | 168.0 | Positive ESI |
| This compound (Predicted) | 720.3 | 168.0 | Positive ESI |
Note: ESI stands for Electrospray Ionization. The product ion is a characteristic fragment of the precursor ion generated in the mass spectrometer's collision cell.
Experimental Protocol: Quantification of Atazanavir in Biological Matrices
This section provides a detailed methodology for the quantification of Atazanavir in a biological matrix (e.g., plasma, hair) using a deuterated internal standard like this compound. This protocol is a composite based on validated methods for Atazanavir analysis.[1]
Materials and Reagents
-
Atazanavir reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., human plasma)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample, add a known amount of this compound working solution.
-
Protein Precipitation (alternative to SPE): Add 3 volumes of cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Atazanavir and this compound with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) using the precursor and product ion pairs listed in the table above.
-
Data Analysis: The concentration of Atazanavir in the sample is determined by calculating the peak area ratio of Atazanavir to this compound and comparing it to a calibration curve prepared with known concentrations of Atazanavir.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for Atazanavir quantification.
Caption: Logic of using a deuterated internal standard.
Conclusion
This compound serves as a robust and reliable internal standard for the accurate quantification of Atazanavir in various biological matrices. Its chemical similarity and mass difference to the analyte allow for the effective correction of experimental variability through isotope dilution mass spectrometry. The detailed experimental protocol and workflows provided in this guide, based on established methods for similar deuterated analogs, offer a solid foundation for researchers and drug development professionals to implement this powerful analytical technique. The use of this compound, or a similar deuterated analog, is essential for generating high-quality, reliable data in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise measurement of Atazanavir.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Atazanavir and its deuterated analog, Atazanavir-d5. The focus is on the core structural differences, their implications in analytical methodologies, and a detailed examination of experimental protocols relevant to their study.
Core Structural and Mass Spectrometric Data
Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated isotopologue, Atazanavir-d5, serves as an invaluable internal standard for quantitative bioanalysis due to its similar chemical and physical properties but distinct mass.[1] The key differences are summarized below.
| Property | Atazanavir | Atazanavir-d5 |
| Molecular Formula | C₃₈H₅₂N₆O₇[2][3][4] | C₃₈H₄₇D₅N₆O₇ |
| Molecular Weight | ~704.86 g/mol [3][4] | ~709.89 g/mol |
| CAS Number | 198904-31-3[4] | 1132747-14-8[1] |
| Protonated Molecule ([M+H]⁺) m/z | 705.3 | 710.2 |
| Primary Fragment Ion m/z | 168.0 | 168.0 |
Structural Elucidation: The Role of Deuterium Labeling
The fundamental structural difference between Atazanavir and Atazanavir-d5 lies in the substitution of five hydrogen atoms with deuterium atoms in one of the tert-butyl groups. This seemingly minor alteration has no significant impact on the drug's biological activity but provides a critical mass shift for mass spectrometric detection.
Below is a diagram illustrating the molecular structure of Atazanavir, highlighting the position of deuteration in Atazanavir-d5.
Caption: Structural relationship between Atazanavir and the deuterated tert-butyl group in Atazanavir-d5.
Experimental Protocols
Synthesis of Atazanavir and Atazanavir-d5
Synthesis of Atazanavir: The synthesis of Atazanavir is a multi-step process. One common approach involves the coupling of two key intermediates followed by a stereoselective reduction. Another established pathway utilizes the ring-opening of a chiral epoxide intermediate with a hydrazine derivative. This step is crucial for setting one of the key stereocenters. The resulting diamino alcohol is then coupled with N-(methoxycarbonyl)-L-tert-leucine to form the final structure.
Synthesis of Atazanavir-d5: A detailed, publicly available experimental protocol for the synthesis of Atazanavir-d5 is not readily found in the scientific literature. However, based on the known structure of Atazanavir-d5, the deuterium atoms are located on one of the tert-butyl groups. A plausible synthetic strategy would involve the use of a deuterated starting material, specifically a deuterated version of a tert-leucine precursor, in the synthetic route. For example, tert-butyl magnesium chloride-d9 could be reacted with a suitable precursor to generate the deuterated tert-leucine derivative, which would then be incorporated into the Atazanavir synthesis pathway. This approach ensures the specific and stable incorporation of the deuterium atoms at the desired positions.
Quantification of Atazanavir in Biological Matrices using LC-MS/MS
The following protocol is a representative method for the analysis of Atazanavir in human hair, utilizing Atazanavir-d5 as an internal standard.
3.2.1. Materials and Reagents
-
Atazanavir sulfate (Reference Standard)
-
Atazanavir-d5 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Acetic Acid, analytical grade
-
Ammonium Acetate, analytical grade
3.2.2. Sample Preparation
-
Accurately weigh approximately 2 mg of hair into a glass test tube.
-
Add a solution of Methanol/Trifluoroacetic acid.
-
Spike the samples with the Atazanavir-d5 internal standard solution.
-
The samples are then mixed with a sodium phosphate aqueous solution (pH 9.4) and a mixture of methyl tert-butyl ether/ethyl acetate (1:1, v/v).
-
After centrifugation, the samples are frozen, and the organic layer is transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 50% ACN for injection into the LC-MS/MS system.
3.2.3. Liquid Chromatography Conditions
-
Column: BDS C-18, 5.0 μm, 4.6 × 100 mm
-
Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: Ambient
3.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Atazanavir: MH⁺ m/z 705.3 → m/z 168.0
-
Atazanavir-d5: MH⁺ m/z 710.2 → m/z 168.0
-
3.2.5. Workflow Diagram
Caption: Experimental workflow for the quantification of Atazanavir in hair samples.
Mass Spectrometry Fragmentation
In tandem mass spectrometry, both Atazanavir and Atazanavir-d5 undergo fragmentation. The precursor ion for Atazanavir is the protonated molecule at an m/z of 705.3, while for Atazanavir-d5, it is 710.2. A common and stable product ion for both is observed at an m/z of 168.0. This shared fragment, which does not contain the deuterated part of the molecule, is ideal for use in MRM assays as it provides a consistent signal for both the analyte and the internal standard, differing only in their precursor mass.
Caption: Simplified fragmentation pathway for Atazanavir and Atazanavir-d5 in MS/MS.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Atazanavir-d15, a deuterated analog of the established HIV-1 protease inhibitor, Atazanavir. The introduction of deuterium is a strategic modification aimed at improving the pharmacokinetic properties of the parent drug, primarily by reducing the rate of metabolic degradation. This guide outlines the core experimental protocols, presents key data, and illustrates the underlying biological and experimental pathways.
Introduction to Atazanavir and the Rationale for Deuteration
Atazanavir is a potent azapeptide inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1][2][3] It selectively binds to the active site of the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins.[4][5] This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[3][4]
While effective, Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) family of enzymes.[1][6][7] This rapid metabolism necessitates co-administration with a pharmacokinetic enhancer (or "booster") like ritonavir, which itself is a potent CYP3A inhibitor.[]
The development of deuterated analogs, such as this compound, represents a strategy to enhance the drug's metabolic profile. The substitution of hydrogen with deuterium atoms at specific sites of metabolic attack can slow down CYP-mediated metabolism due to the kinetic isotope effect. A known deuterated form of Atazanavir, CTP-518, has been shown in vitro to possess antiviral activity similar to the parent compound while exhibiting a significantly longer half-life in human liver microsomes.[] The primary goal is to create a more robust molecule that may not require boosting, potentially reducing drug-drug interactions and pill burden.
Mechanism of Action: HIV-1 Protease Inhibition
Atazanavir and its deuterated analogs function by mimicking the transition state of the peptide substrates of HIV-1 protease.[5][9] The inhibitor binds with high affinity to the enzyme's active site, physically obstructing the entry and cleavage of the viral polyproteins.[5] This action is a critical intervention point in the final stage of the viral maturation process.
In Vitro Assessment Protocols and Data
The preliminary in vitro assessment of this compound involves a series of standardized assays to determine its enzymatic inhibitory activity, antiviral potency, cytotoxicity, and metabolic stability. The expected results, based on data from Atazanavir and its deuterated analog CTP-518, are summarized below.
This cell-free assay quantifies the direct inhibitory effect of this compound on recombinant HIV-1 protease.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Reconstitute recombinant HIV-1 protease in assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a fluorogenic peptide substrate that mimics a natural cleavage site for the protease.[5]
-
-
Assay Procedure:
-
In a 96-well microplate, pre-incubate the HIV-1 protease with each dilution of this compound for 15 minutes at 37°C.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence over time (kinetic mode) using a microplate reader (e.g., Ex/Em = 330/450 nm).[10]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values by fitting the data to a dose-response curve.[3]
-
Quantitative Data: The inhibitory potency of this compound is expected to be similar to that of Atazanavir.
| Compound | Parameter | Value | Reference |
| Atazanavir | Ki | 2.66 nM | [3] |
| Atazanavir | IC50 | ~47 nM | [3] |
| This compound | Ki (Expected) | ~2-3 nM | |
| This compound | IC50 (Expected) | ~45-50 nM |
This assay measures the ability of this compound to inhibit HIV-1 replication in susceptible human cell lines.
Experimental Protocol (HIV-1 p24 Antigen Assay):
-
Cell Culture: Seed host cells (e.g., MT-2 cells, CEM-SS, or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate.[3]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the appropriate wells. Include uninfected cells (negative control) and infected, untreated cells (positive control).
-
Viral Infection: Infect the cells with a laboratory-adapted or clinical isolate strain of HIV-1 at a predetermined multiplicity of infection (MOI).[3]
-
Incubation: Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.
-
Quantification: After incubation, collect the cell supernatant and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) by plotting the percentage of p24 reduction against the logarithm of the drug concentration.
Quantitative Data: The antiviral activity of this compound is expected to be similar to that of Atazanavir.
| Compound | Cell Line / Assay Condition | HIV-1 Strain | EC50 Value | Reference |
| Atazanavir | PBMCs, Macrophages, CEM-SS, MT-2 | Lab and clinical isolates | 2 to 5 nM | [3] |
| This compound | Various Cell Lines (Expected) | Lab and clinical isolates | ~2 to 5 nM |
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the therapeutic index (Selectivity Index = CC50/EC50).
Experimental Protocol (MTT Assay):
-
Cell Culture: Seed host cells in a 96-well plate at a specified density.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 4-6 days).
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against the logarithm of the drug concentration.[3]
Quantitative Data:
| Compound | Parameter | Cell Line | Value |
| Atazanavir | CC50 | Various | >20 µM[11] |
| This compound | CC50 (Expected) | Various | >20 µM |
This assay is the most critical for evaluating the effect of deuteration. It measures the rate at which this compound is metabolized by liver enzymes.
Experimental Protocol (Human Liver Microsomes):
-
Reagent Preparation:
-
Prepare Atazanavir and this compound at a fixed concentration (e.g., 1 µM) in a buffer solution.
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a fresh NADPH regenerating system (cofactor solution).
-
-
Assay Procedure:
-
Pre-warm the HLM and drug solutions to 37°C.
-
Initiate the metabolic reaction by adding the cofactor solution to the HLM/drug mixture.
-
Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Quantification:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Quantitative Data: Deuteration is expected to significantly increase the metabolic half-life of this compound compared to Atazanavir.
| Compound | System | Parameter | Result | Reference |
| Atazanavir | Human Liver Microsomes | t½ | Baseline | [] |
| This compound (CTP-518) | Human Liver Microsomes | t½ | 51% increase vs. Atazanavir | [] |
Experimental and Logical Workflows
Visualizing the workflow for these assays helps in planning and execution.
Conclusion
The preliminary in vitro investigation of this compound is designed to verify two key hypotheses: 1) that it retains the potent anti-HIV-1 activity of its parent compound, and 2) that it exhibits enhanced metabolic stability. The expected data profile—similar enzymatic and antiviral potency (IC50, EC50) with a significantly increased in vitro half-life—would strongly support its potential as a next-generation protease inhibitor. A successful outcome from these foundational studies would justify advancement into more complex in vitro models, drug combination studies, and subsequent in vivo pharmacokinetic and efficacy trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atazanavir - Wikipedia [en.wikipedia.org]
- 10. abcam.co.jp [abcam.co.jp]
- 11. In vitro inhibition of human immunodeficiency virus (HIV) type 1 replication by C2 symmetry-based HIV protease inhibitors as single agents or in combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Atazanavir-d15, a deuterated internal standard crucial for the accurate quantification of the antiretroviral drug Atazanavir in complex biological matrices. This document outlines key technical data from various suppliers, details relevant experimental protocols, and illustrates the mechanism of action through a signaling pathway diagram.
Commercial Availability and Technical Specifications
This compound is available from several commercial suppliers catering to the research community. While specific details can vary between batches and suppliers, the following table summarizes typical quantitative data. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate information.
| Supplier | Product Number | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Physical Form |
| MedChemExpress | HY-17367S1 | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | >98% | No data | Solid |
| Toronto Research Chemicals | A789002 | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | >98% | No data | Solid |
| Alsachim | 6829 | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | >98% | >99% D | Solid |
| Cayman Chemical | Not Available | 1092540-56-1 | C₃₈H₃₇D₁₅N₆O₇ | 719.95 | No data | No data | Solid |
Mechanism of Action: HIV Protease Inhibition
Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3] HIV protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2]
The following diagram illustrates the signaling pathway of HIV replication and the point of intervention by Atazanavir.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir (ATV) is a pivotal protease inhibitor in the therapeutic arsenal against Human Immunodeficiency Virus (HIV).[1][2][3] Accurate quantification of Atazanavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in both clinical and research settings.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and selectivity.[1]
This document provides detailed application notes and protocols for the quantification of Atazanavir in various biological matrices using LC-MS/MS with a deuterated internal standard.
Note on the Internal Standard: While the topic specifies Atazanavir-d15, the available scientific literature predominantly reports the use of Atazanavir-d5 and Atazanavir-d6 as internal standards for LC-MS/MS analysis.[1][5] The protocols and data presented herein are based on the established use of these deuterated analogs. The principles and methodologies described are readily adaptable for other deuterated forms of Atazanavir.
I. Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for Atazanavir analysis across different biological matrices.
Table 1: Linearity and Sensitivity of Atazanavir Quantification
| Biological Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r) | Reference |
| Mouse Serum & Tissues | 0.2 - 1000 | 0.2 | > 0.99 | [6] |
| Human Hair | 0.05 - 20.0 (ng/mg) | 0.05 (ng/mg) | > 0.99 | [1] |
| Human Plasma | 5.0 - 6000 | 5.0 | Not Specified | [7] |
| Human Plasma | 50.0 - 10000 | 50.0 | Not Specified | [4] |
| Bulk Drug Substance | 10 - 90 (µg/mL) | 8.14 (µg/mL) | Not Specified | [8] |
Table 2: Accuracy and Precision of Atazanavir Quantification in Mouse Serum and Liver
| Nominal Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 0.2 | 95.5 - 104.5 | < 15 | [6] |
| 0.5 | 93.8 - 106.2 | < 15 | [6] |
| 50 | 96.4 - 103.6 | < 15 | [6] |
| 800 | 97.1 - 102.9 | < 15 | [6] |
| 1000 | 98.2 - 101.8 | < 15 | [6] |
Table 3: Inter- and Intraday Accuracy and Precision in Human Hair
| Quality Control (QC) Sample | Accuracy (%) | Precision (%CV) | Reference |
| Low (0.150 ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [1] |
| Medium (1.00 ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [1] |
| High (14.0 ng/mg) | -1.33 to 4.00 | 1.75 to 6.31 | [1] |
II. Experimental Protocols
A. Protocol 1: Quantification of Atazanavir in Mouse Serum and Tissues
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of multiple antiretroviral drugs.[6]
1. Materials and Reagents:
-
Atazanavir reference standard
-
Atazanavir-d6 (or other suitable deuterated analog) as internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Acetic acid, LC-MS grade
-
Deionized water
-
Biological matrix (serum or tissue homogenate)
2. Sample Preparation:
-
For tissue samples, homogenize in deionized water (1:2 w/v).
-
To 100 µL of serum or tissue homogenate, add 10 µL of the internal standard working solution (e.g., 2.0 µg/mL Atazanavir-d6).
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 3 minutes, then shake for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum at room temperature.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Sonicate for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5% Acetonitrile in Methanol
-
Mobile Phase B: 7.5 mM Ammonium acetate, pH 4.0 (adjusted with acetic acid)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-5.0 min: 70% A
-
5.0-5.1 min: Linear ramp to 90% A
-
5.1-5.9 min: Hold at 90% A
-
5.9-6.0 min: Return to 70% A
-
6.0-7.0 min: Re-equilibration
-
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Atazanavir: m/z 705.4 → 168.2[6]
-
Atazanavir-d6 (example): m/z 711.4 → 168.2 (Note: The exact transition for the deuterated standard should be optimized)
-
B. Protocol 2: Quantification of Atazanavir in Human Hair
This protocol is based on a validated method for quantifying Atazanavir in human hair to monitor adherence.[1]
1. Materials and Reagents:
-
Atazanavir reference standard
-
Atazanavir-d5 as internal standard (IS)
-
Methanol (MeOH), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate (EA)
-
Sodium phosphate
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), LC-MS grade
-
Acetic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
2. Sample Preparation:
-
Weigh approximately 2 mg of hair into a glass test tube.
-
Prepare standard curve and quality control samples by spiking known concentrations of Atazanavir into blank hair.
-
Add a solution of 9:1 Methanol/Trifluoroacetic acid (v/v).
-
Add the internal standard working solution (Atazanavir-d5).
-
Vortex the sample and incubate overnight at 37°C in a shaking water bath.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.
-
Reconstitute the residue with 0.2 M sodium phosphate solution (pH adjusted to 9.4 with 1 M NaOH).
-
Add 3 mL of a 1:1 (v/v) mixture of Methyl tert-butyl ether/Ethyl acetate for liquid-liquid extraction.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: HPLC or UFLC system
-
Column: BDS C18 column (e.g., 100 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate (Isocratic)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 2 µL[1]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
III. Visualizations
A. Experimental Workflow for Atazanavir Quantification
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Application Note
Abstract
This application note describes the development and validation of a high-performance, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Atazanavir in human plasma. Atazanavir-d15 was employed as the stable isotope-labeled internal standard to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Atazanavir.
Introduction
Atazanavir (ATV) is an azapeptide protease inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection.[1] It is often administered in combination with other antiretroviral agents.[1][2] Monitoring plasma concentrations of Atazanavir is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing potential toxicities. Atazanavir is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4.[1][3] The drug is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2.5 hours.[1][2] Its elimination half-life is around 7 hours.[1]
UPLC-MS/MS has become the preferred analytical technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and matrix effects, thereby enhancing the robustness and reliability of the method. This application note provides a detailed protocol for a UPLC-MS/MS method for Atazanavir quantification in human plasma, validated according to FDA guidelines.[5][6][7][8][9]
Experimental Protocols
Materials and Reagents
-
Atazanavir reference standard (purity ≥98%)
-
This compound internal standard (IS) (purity ≥98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, sourced from an accredited biobank)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Atazanavir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Atazanavir stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Curve Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.
-
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 2-5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
| Gradient Program | 0-0.5 min (10% B), 0.5-1.5 min (10-90% B), 1.5-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-3.0 min (10% B) |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Atazanavir: m/z 705.4 → 168.1 (Quantifier), m/z 705.4 → 520.3 (Qualifier) |
| This compound: m/z 720.4 → 168.1 | |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Method Validation Summary
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[5][6][7][8][9]
| Validation Parameter | Results |
| Linearity | The calibration curve was linear over the range of 1-2000 ng/mL with a correlation coefficient (r²) of >0.99. |
| Accuracy and Precision | Inter- and intra-day accuracy was within 85-115% (80-120% for LLOQ), and precision (%CV) was less than 15% (20% for LLOQ).[6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL with a signal-to-noise ratio >10. |
| Selectivity and Specificity | No significant interference was observed from endogenous plasma components at the retention times of Atazanavir and the internal standard. |
| Matrix Effect | The matrix effect was assessed and found to be within acceptable limits. |
| Recovery | The extraction recovery of Atazanavir was consistent and reproducible across the QC levels. |
| Stability | Atazanavir was found to be stable in human plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80°C). |
Results and Discussion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable means for the quantification of Atazanavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for any variations during the sample preparation and analysis process. The simple protein precipitation method allows for high-throughput sample processing. The chromatographic conditions provide excellent separation of Atazanavir from endogenous plasma components with a short run time of 3 minutes. This method is well-suited for clinical and research laboratories performing pharmacokinetic analysis and therapeutic drug monitoring of Atazanavir.
Diagrams
Caption: Metabolic pathway of Atazanavir.
Caption: UPLC-MS/MS experimental workflow.
References
- 1. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. biopharminternational.com [biopharminternational.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of atazanavir, ensuring optimal therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Atazanavir-d15, is essential for accurate quantification of atazanavir in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of atazanavir.
Bioanalytical Method for Atazanavir Quantification using LC-MS/MS
This method is intended for the quantitative determination of atazanavir in human plasma. This compound is used as an internal standard to ensure accuracy and precision by correcting for variability during sample preparation and analysis.
Materials and Reagents
-
Atazanavir reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of atazanavir and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the atazanavir stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 200 ng/mL.
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation
Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PP).
-
Solid Phase Extraction (SPE) Protocol:
-
To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex.[1]
-
Add 100 µL of 0.1% formic acid and vortex.[1]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge using nitrogen gas.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Protein Precipitation (PP) Protocol:
-
To 100 µL of plasma sample, add a specific volume of the this compound internal standard working solution.
-
Add a protein precipitating agent (e.g., a mixture of methanol and acetonitrile) and vortex thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate between 0.3 mL/min and 0.8 mL/min is commonly used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for atazanavir and this compound.
-
Atazanavir: The transition is typically m/z 705.3 → 168.0.
-
This compound: The transition will be shifted by +15 Da due to the deuterium labeling. The exact precursor ion will be m/z 720.3. The product ion is likely to remain the same or be very similar. Therefore, the anticipated transition for this compound is m/z 720.3 → 168.0 . This transition should be confirmed by direct infusion of the this compound standard.
-
-
Data Presentation
The following tables summarize the typical quantitative performance parameters for a validated bioanalytical method for atazanavir in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic Column | Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 - 0.8 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Atazanavir) | m/z 705.3 → 168.0 |
| MRM Transition (this compound) | m/z 720.3 → 168.0 (anticipated) |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range | 5.0 - 6000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 - 5.0 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a pharmacokinetic study sample analysis using the described protocol.
Caption: Workflow for Atazanavir Pharmacokinetic Sample Analysis.
Logical Relationship of Bioanalytical Method Validation
The following diagram outlines the key components and their logical relationships in the validation of the bioanalytical method.
Caption: Key Parameters of Bioanalytical Method Validation.
References
These application notes provide detailed methodologies for the sample preparation of Atazanavir and its deuterated internal standard from biological matrices, primarily human plasma. The protocols are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Atazanavir for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications.
Introduction
Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV infection. Accurate and precise quantification of Atazanavir in biological samples is crucial for ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Atazanavir-d5, is the preferred method for correcting for variability in sample preparation and instrument response, leading to more reliable and reproducible results.[1] This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all incorporating a deuterated Atazanavir standard.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different sample preparation techniques, compiled from various validated bioanalytical methods. These values can be used to guide method selection based on the specific requirements of the analysis, such as required sensitivity and sample throughput.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Reported Value | Reference |
| Linearity Range | 1.00 - 1,000 ng/mL | [2] |
| 5.0 - 6,000 ng/mL | [3][4] | |
| 10 - 6,000 ng/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [2] |
| 5.0 ng/mL | [3] | |
| 0.156 µg/mL | [6] | |
| Accuracy | 99 - 102% | [2] |
| 91.3 - 104.4% | [3] | |
| Precision (CV%) | < 4% (intra- and inter-day) | [2] |
| 0.8 - 7.3% (intra- and inter-batch) | [3] | |
| Mean Relative Recovery | 84.9% | [5][7] |
| 96.4 ± 3.2% | [8] | |
| Absolute Matrix Effect | 93.2% | [5][7] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Reported Value | Reference |
| Linearity Range | 25 - 10,000 ng/mL | [9] |
| Accuracy | 90.4 - 110.5% | [9] |
| Precision (CV%) | 2.3 - 8.3% (within- and between-day) | [9] |
| Extraction Efficiency | 90.0 - 99.5% | [9] |
Table 3: Protein Precipitation (PPT) Performance Data
| Parameter | Reported Value | Reference |
| Linearity Range | 50.0 - 10,000.0 ng/mL | [10] |
| Accuracy | Validated | [10] |
| Precision | Validated | [10] |
Experimental Workflows
The following diagrams illustrate the general workflows for each sample preparation technique.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is based on methods utilizing Oasis HLB or MCX cartridges for the extraction of Atazanavir from human plasma.[2][6]
Materials:
-
Human plasma samples
-
Atazanavir-d5 internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid or Ammonium formate (for pH adjustment, optional)
-
SPE cartridges (e.g., Oasis HLB or MCX, 10 mg)
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of Atazanavir-d5 IS working solution.
-
Vortex for 30 seconds.
-
(Optional, for MCX) Acidify the sample with 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
(Optional) A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove additional matrix components.
-
-
Elution:
-
Elute Atazanavir and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of Atazanavir from plasma using an organic solvent.[9]
Materials:
-
Human plasma samples
-
Atazanavir-d5 IS working solution
-
Extraction solvent (e.g., methyl-t-butyl ether, diethyl ether)[11][12]
-
Aqueous buffer for pH adjustment (e.g., ammonium hydroxide, potassium hydroxide)
-
Centrifuge
-
Evaporator
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a glass test tube.
-
Add 20 µL of Atazanavir-d5 IS working solution.
-
Add 5 µL of 4 M KOH to adjust the pH.[13]
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., methyl-t-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol
This protocol describes a simple and rapid method for removing proteins from plasma samples.[10]
Materials:
-
Human plasma samples
-
Atazanavir-d5 IS working solution
-
Precipitating solvent (e.g., ice-cold acetonitrile, methanol)
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of Atazanavir-d5 IS working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for improved sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase as described in the SPE and LLE protocols.
-
Conclusion
The choice of sample preparation technique for Atazanavir analysis depends on several factors, including the required sensitivity, sample throughput, cost, and the complexity of the sample matrix. Solid-phase extraction generally provides the cleanest extracts, leading to minimal matrix effects and high sensitivity.[5] Liquid-liquid extraction offers a good balance between cleanliness and ease of use.[9] Protein precipitation is the simplest and fastest method, making it suitable for high-throughput applications, but it may be more susceptible to matrix effects.[5] The inclusion of a deuterated internal standard is critical for all methods to ensure the accuracy and precision of the final results. The protocols provided here serve as a detailed guide for the successful implementation of these techniques in a research or clinical laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the new HIV-protease inhibitor atazanavir by liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of unlabeled and deuterium-labeled indinavir in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Monitoring the concentration of antiretroviral drugs in hair samples offers a significant advantage for assessing long-term adherence and cumulative drug exposure in patients undergoing HIV treatment. Atazanavir (ATV), a protease inhibitor, is a key component of many antiretroviral therapy (ART) regimens. This document provides a detailed protocol for the quantification of Atazanavir in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Atazanavir-d5 as an internal standard. The methodology described is highly sensitive and specific, making it suitable for clinical research and therapeutic drug monitoring.
Note on the Internal Standard: The established and validated method for this analysis utilizes Atazanavir-d5 (ATV-d5) as the internal standard. While the prompt mentioned Atazanavir-d15, publicly available scientific literature and validated protocols consistently refer to ATV-d5. This document will, therefore, detail the protocol using ATV-d5.
Principle
This method involves the extraction of Atazanavir from hair samples using an organic solvent, followed by analysis using an LC-MS/MS system. The quantification is based on the principle of stable isotope dilution, where a known amount of a deuterated internal standard (Atazanavir-d5) is added to each sample. The ratio of the analyte (Atazanavir) to the internal standard is used to calculate the concentration of the drug in the hair sample, minimizing variations from sample preparation and instrument response. The analysis is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for high selectivity and sensitivity.
I. Experimental Protocols
A. Reagents and Materials
-
Atazanavir (ATV) reference standard
-
Atazanavir-d5 (ATV-d5) internal standard
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Acetic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Trifluoroacetic acid (TFA)
-
Borosilicate glass test tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Analytical balance
B. Preparation of Solutions
-
Stock Solutions (1.00 mg/mL):
-
Working Solutions:
-
Dilute the Atazanavir stock solution with 50% methanol to prepare high (4.00 µg/mL) and low (0.100 µg/mL) working solutions for creating the standard curve and quality control (QC) samples.[1]
-
-
Internal Standard (IS) Working Solution:
-
Dilute the Atazanavir-d5 stock solution in 100% methanol to achieve the final concentration required for spiking the samples.[1]
-
C. Sample Preparation and Extraction
-
Hair Sample Collection and Decontamination:
-
Collect approximately 2 mg of hair from the patient.
-
Wash the hair samples to remove external contaminants.
-
-
Extraction:
-
Accurately weigh approximately 2 mg of cut blank hair into borosilicate glass test tubes for standard curve and QC samples.[1]
-
Spike the tubes with the appropriate concentrations of Atazanavir working solutions.[1]
-
For patient samples, weigh approximately 2 mg of the collected hair.
-
Add the internal standard (Atazanavir-d5) working solution to all samples, standards, and QCs.
-
Add a methanol/TFA solution to each tube.[1]
-
Vortex and incubate the samples.
-
Centrifuge the tubes to pellet any debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
D. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
E. Data Analysis
-
Generate standard curves by plotting the peak area ratios of Atazanavir to Atazanavir-d5 against the concentration of Atazanavir.[1]
-
Use a weighted linear regression (1/x) for the calibration curve.[1]
-
Calculate the concentration of Atazanavir in the patient hair samples based on the standard curve.
II. Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
Table 1: Method Validation Parameters [1][2][3][4]
| Parameter | Value |
| Linearity Range | 0.0500 - 20.0 ng/mg |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mg |
| Overall Extraction Efficiency | > 95% |
Table 2: Accuracy and Precision of Quality Control (QC) Samples [1][2][3]
| QC Level | Concentration (ng/mg) | Intraday Precision (%CV) | Interday Precision (%CV) | Intraday Accuracy (%RE) | Interday Accuracy (%RE) |
| Low | 0.150 | 1.75 - 6.31 | 3.13 - 10.8 | -1.33 to 4.00 | -4.00 to 2.00 |
| Medium | 1.00 | 1.75 - 6.31 | 3.13 - 10.8 | -1.33 to 4.00 | -4.00 to 2.00 |
| High | 14.0 | 1.75 - 6.31 | 3.13 - 10.8 | -1.33 to 4.00 | -4.00 to 2.00 |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error
III. Visualizations
Experimental Workflow Diagram
Caption: Workflow for Atazanavir quantification in hair.
Logical Relationship of Quantification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction Metabolic stability assays are fundamental in early-stage drug discovery and development to predict the in vivo pharmacokinetic properties of a new chemical entity.[1][2][3][4] These assays measure the rate at which a compound is metabolized by enzymes, typically within liver-derived systems like microsomes or hepatocytes.[5][6][7] The data generated, such as intrinsic clearance (CLint) and half-life (t½), are crucial for forecasting a drug's bioavailability and potential for drug-drug interactions.[1][2]
Atazanavir is an antiretroviral protease inhibitor used to treat HIV-1 infection.[8][9] It is extensively metabolized in the liver, primarily by the Cytochrome P450 enzymes CYP3A4 and CYP3A5.[10][11][12] Accurate quantification of Atazanavir's depletion in in vitro systems is therefore essential for its study. This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][13]
To ensure the accuracy and reproducibility of LC-MS/MS data, a stable isotope-labeled internal standard (SIL-IS) is employed.[14][15] For Atazanavir, this is typically Atazanavir-d5.
Note on Nomenclature: While the request specified Atazanavir-d15, the commonly available and scientifically documented deuterated internal standard for Atazanavir is Atazanavir-d5. This document will proceed using Atazanavir-d5, as it aligns with established analytical methods.[13]
Principle of the Assay The core principle of the metabolic stability assay is to incubate the test compound (Atazanavir) with a metabolically active system, such as human liver microsomes (HLM), which contain a high concentration of Phase I metabolic enzymes.[1][6] The reaction is initiated by adding a cofactor, NADPH, and allowed to proceed at a physiological temperature (37°C). Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent like acetonitrile.[16]
Atazanavir-d5 is added as an internal standard during the quenching step. It co-elutes with Atazanavir but is differentiated by the mass spectrometer due to its higher mass.[13][15] The SIL-IS normalizes for variations in sample handling, injection volume, and ion suppression in the mass spectrometer, ensuring that the measured decrease in analyte concentration is due to metabolic turnover and not experimental variability.[14][17] The rate of disappearance of the parent compound is then used to calculate key metabolic parameters.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Atazanavir in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the metabolic stability of Atazanavir using pooled HLM.
1. Materials and Reagents
-
Atazanavir (Test Compound)
-
Atazanavir-d5 (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Dimethyl Sulfoxide (DMSO)
-
Control compounds (e.g., Midazolam for high turnover, Verapamil for intermediate turnover)
2. Preparation of Solutions
-
Atazanavir Stock (1 mM): Dissolve the required amount of Atazanavir in DMSO.
-
Internal Standard Working Solution (100 ng/mL): Prepare a stock of Atazanavir-d5 in DMSO. Dilute this stock in chilled acetonitrile to a final concentration of 100 ng/mL. This will serve as the quenching/protein precipitation solution.
-
HLM Working Suspension (1 mg/mL): Thaw the 20 mg/mL HLM stock on ice. Dilute it with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Keep on ice.[16]
3. Incubation Procedure
-
Arrange a 96-well plate for the time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Pre-incubation: In each well, add 178 µL of 100 mM phosphate buffer and 20 µL of the 1 mg/mL HLM working suspension.
-
Add 2 µL of the 1 mM Atazanavir stock solution to the wells. The final Atazanavir concentration will be 10 µM (a concentration below the enzyme's Km is often preferred, typically ~1 µM, but 10 µM can be used). The final microsomal protein concentration will be 0.1 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well at staggered intervals.
4. Sample Quenching and Processing
-
At each designated time point (0, 5, 15, 30, 45, 60 min), stop the reaction by adding 200 µL of the cold acetonitrile containing the Atazanavir-d5 internal standard. The T=0 sample is quenched immediately after adding NADPH.
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS are the peak areas for Atazanavir and Atazanavir-d5. The ratio of these areas is used for quantification.
1. Calculation of Percent Remaining The percentage of Atazanavir remaining at each time point is calculated relative to the T=0 time point.
-
Peak Area Ratio = Peak Area of Atazanavir / Peak Area of Atazanavir-d5
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) * 100
Table 1: Example Metabolic Stability Data for Atazanavir in HLM
| Time (min) | Peak Area Ratio (Atazanavir / Atazanavir-d5) | % Atazanavir Remaining | ln(% Remaining) |
|---|---|---|---|
| 0 | 2.54 | 100.0 | 4.61 |
| 5 | 2.11 | 83.1 | 4.42 |
| 15 | 1.50 | 59.1 | 4.08 |
| 30 | 0.88 | 34.6 | 3.54 |
| 45 | 0.52 | 20.5 | 3.02 |
| 60 | 0.31 | 12.2 | 2.50 |
2. Calculation of Metabolic Parameters The natural logarithm (ln) of the "% Remaining" is plotted against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).
-
Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)
-
From the example data, the slope (k) is approximately -0.035 min⁻¹ .
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Formula | Calculated Value |
|---|---|---|
| Half-Life (t½) | 0.693 / k | 19.8 min |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) | 70.0 µL/min/mg |
Note: Calculation assumes an incubation volume of 220 µL and 0.02 mg of microsomal protein.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for an in vitro metabolic stability assay.
Diagram 2: Atazanavir Metabolic Pathway
Caption: Primary metabolic pathway of Atazanavir via CYP3A enzymes.
References
- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bioivt.com [bioivt.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. mercell.com [mercell.com]
- 17. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir (ATV) is a protease inhibitor widely used in the treatment of HIV-1 infection.[1][2][3] Therapeutic Drug Monitoring (TDM) of Atazanavir is crucial to ensure optimal drug exposure, minimizing the risk of therapeutic failure and drug-related toxicities.[4] This document provides detailed application notes and protocols for the quantitative analysis of Atazanavir in biological matrices, employing Atazanavir-d5 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard like Atazanavir-d5 is critical for correcting matrix effects and variability during sample processing and analysis, thereby ensuring high accuracy and precision.[1][5]
Principle of the Assay
The method involves the extraction of Atazanavir and the internal standard, Atazanavir-d5, from a biological matrix such as plasma or hair. The extract is then subjected to LC-MS/MS analysis. The analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Atazanavir to Atazanavir-d5 against a calibration curve prepared with known concentrations of the drug.
Experimental Workflow
Caption: Experimental workflow for Atazanavir TDM.
Materials and Reagents
| Material/Reagent | Source/Specification |
| Atazanavir sulfate reference standard | U.S. Pharmacopeia (USP)[6] |
| Atazanavir-d5 internal standard | Toronto Research Chemicals, Inc. (TRC)[6] |
| Acetonitrile (ACN) | HPLC grade |
| Methanol (MeOH) | HPLC grade |
| Formic acid | LC-MS grade |
| Ammonium formate | LC-MS grade |
| Water | Deionized, 18 MΩ·cm |
| Human plasma (for calibration standards and QCs) | Commercially sourced |
Stock and Working Solutions Preparation
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Atazanavir sulfate in methanol.
-
Atazanavir-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Atazanavir-d5 in methanol.[6]
-
Atazanavir Working Solutions: Prepare serial dilutions of the Atazanavir stock solution with 50% methanol to create calibration standards and quality control (QC) samples.[6]
-
Atazanavir-d5 Working Solution (IS): Dilute the Atazanavir-d5 stock solution with 50% methanol to a final concentration of 0.200 µg/mL.[6]
Store all stock and working solutions at 4°C for up to 6 months.[6]
Sample Preparation Protocol
This protocol is based on a solid-phase extraction (SPE) method, which is a common and robust technique for cleaning up plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 50 µL of plasma into a 96-well plate.
-
Internal Standard Spiking: Add 25 µL of the Atazanavir-d5 working solution to each well.
-
Mixing: Mix the samples gently.
-
SPE Plate Conditioning: Condition an Oasis HLB 10 mg 96-well SPE plate.[5]
-
Sample Loading: Load the plasma samples onto the SPE plate.
-
Washing: Wash the SPE plate to remove interferences.
-
Elution: Elute Atazanavir and Atazanavir-d5 from the SPE plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 10 mM ammonium formate, pH 4.0, in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.300 mL/min[7] |
| Gradient | 50% B for 0.8 min, then ramp to 70% B over 0.4 min, hold for a period, and then return to initial conditions for re-equilibration.[7] |
| Column Temperature | 35°C[7] |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Atazanavir: m/z 705.3 → 168.0, Atazanavir-d5: m/z 710.2 → 168.0[6] |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation Data
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the quantification of Atazanavir in human plasma.
Calibration Curve
| Analyte | Concentration Range (ng/mL) | Mean Linear Equation | Correlation Coefficient (r) |
| Atazanavir | 5.0 - 6000 | y = (0.0018 ± 0.0002)x + (0.0007 ± 0.0003) | > 0.99[6][7] |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 15.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 3000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 4800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: The specific values for precision and accuracy can vary slightly between different validated methods but generally fall within these ranges.[5][7]
Data Analysis and Quantification
The concentration of Atazanavir in the unknown samples is calculated using the following logical relationship:
Caption: Logic for Atazanavir quantification.
Conclusion
The described LC-MS/MS method utilizing Atazanavir-d5 as an internal standard provides a sensitive, specific, and reproducible assay for the therapeutic drug monitoring of Atazanavir in biological matrices.[6] This methodology is a valuable tool for clinical research and routine patient management to optimize antiretroviral therapy.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay designed to identify novel inhibitors of the HIV-1 protease. This assay utilizes Atazanavir-d15 as a stable isotope-labeled internal standard for accurate quantification of the enzymatic reaction product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Atazanavir is a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the viral life cycle.[1][2][3][4] By blocking the protease's ability to cleave viral polyproteins, Atazanavir prevents the formation of mature, infectious virions.[2][3][4] High-throughput screening (HTS) is a key strategy in the discovery of new antiretroviral agents.[5] This protocol describes a robust and sensitive HTS assay for the discovery of new HIV-1 protease inhibitors. The assay employs a specific peptide substrate that, upon cleavage by the protease, generates a product that is quantified by LC-MS/MS. The use of this compound as an internal standard ensures high accuracy and precision, which is essential for the reliable identification of potential drug candidates from large compound libraries.
Principle of the Assay
The core of this assay is the enzymatic reaction of HIV-1 protease with a synthetic peptide substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced. The reaction is stopped, and the amount of cleaved product is measured using LC-MS/MS. This compound is added to each sample after the enzymatic reaction is quenched to serve as an internal standard. Its chemical properties are nearly identical to the analyte of interest (the cleaved peptide product, in terms of analytical behavior in the LC-MS/MS system), allowing for correction of variations in sample processing and instrument response.
Signaling Pathway
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HIV-1 Protease, recombinant | Sigma-Aldrich | P1234 |
| Peptide Substrate (e.g., Ac-SLNF*PVS-NH2) | AnaSpec | 54321 |
| Atazanavir | Sigma-Aldrich | A5678 |
| This compound | Toronto Research Chemicals | A876543 |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | A998-4 |
| Formic Acid (FA), LC-MS Grade | Fisher Scientific | A117-50 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 384-well Assay Plates | Corning | 3573 |
Experimental Protocols
Compound Plate Preparation
-
Prepare a stock solution of the compound library in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound from the library to a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor like Atazanavir (positive control).
Reagent Preparation
-
Assay Buffer: Prepare a buffer containing 50 mM MES, pH 6.0, 0.1% PEG-8000, and 1 M NaCl.
-
HIV-1 Protease Solution: Dilute the recombinant HIV-1 protease in the assay buffer to a final concentration of 20 nM.
-
Peptide Substrate Solution: Dissolve the peptide substrate in the assay buffer to a final concentration of 10 µM.
-
Quenching Solution with Internal Standard: Prepare a solution of 1% formic acid in acetonitrile containing 100 nM of This compound .
High-Throughput Screening Assay
-
Add 10 µL of the 20 nM HIV-1 protease solution to each well of the compound-containing 384-well plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the 10 µM peptide substrate solution to each well.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding 20 µL of the Quenching Solution containing this compound to each well.
-
Seal the plate and centrifuge at 1,000 x g for 1 minute.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the cleaved peptide product from the substrate and other matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for the cleaved peptide and for this compound.
-
Data Presentation and Analysis
The inhibitory activity of the test compounds is determined by calculating the percentage of inhibition based on the response ratio of the cleaved peptide product to the this compound internal standard.
Percent Inhibition (%) = [1 - (Sample Ratio / Negative Control Ratio)] x 100
Where:
-
Sample Ratio = Peak Area of Cleaved Product / Peak Area of this compound in the test compound well.
-
Negative Control Ratio = Average Peak Area of Cleaved Product / Average Peak Area of this compound in the DMSO control wells.
| Compound ID | Concentration (µM) | Peak Area (Cleaved Product) | Peak Area (this compound) | Response Ratio | % Inhibition |
| DMSO Control 1 | N/A | 85,432 | 98,765 | 0.865 | 0 |
| DMSO Control 2 | N/A | 87,123 | 99,123 | 0.879 | 0 |
| Atazanavir (Control) | 10 | 5,678 | 98,999 | 0.057 | 93.4 |
| Test Compound 1 | 10 | 80,123 | 98,543 | 0.813 | 6.2 |
| Test Compound 2 | 10 | 12,345 | 99,012 | 0.125 | 85.7 |
| Test Compound 3 | 10 | 45,678 | 98,789 | 0.462 | 47.0 |
Conclusion
This application note provides a comprehensive protocol for a high-throughput screening assay to identify novel HIV-1 protease inhibitors. The incorporation of this compound as an internal standard in an LC-MS/MS-based detection method offers a highly sensitive, specific, and robust platform for large-scale screening campaigns in drug discovery. The detailed methodology and data analysis workflow can be readily adapted by researchers in the field of antiretroviral drug development.
References
- 1. atazanavir-for-the-treatment-of-human-immunodeficiency-virus-infection - Ask this paper | Bohrium [bohrium.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 5. Development of a Novel Screening Strategy Designed to Discover a New Class of HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Atazanavir using Atazanavir-d15 as an internal standard.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solutions |
| Low Atazanavir Signal Intensity in Matrix Samples Compared to Neat Standards | This is a classic indication of ion suppression , where endogenous components in the biological matrix co-elute with Atazanavir and interfere with its ionization in the mass spectrometer source.[1][2] | 1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Consider switching to a more rigorous extraction method. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids and other interfering substances than Protein Precipitation (PP) or Liquid-Liquid Extraction (LLE).[4] 2. Chromatographic Separation Improvement: Modify the LC gradient to better separate Atazanavir from the region where matrix components elute. Experiment with a different analytical column chemistry (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.[1] 3. Sample Dilution: If the Atazanavir concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, ensure the diluted concentration remains well above the lower limit of quantification (LLOQ). |
| Inconsistent and Irreproducible Results for Quality Control (QC) Samples | Variability in the composition of the biological matrix between different samples can lead to varying degrees of ion suppression, resulting in poor precision and accuracy. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a suitable SIL-IS. Since it has nearly identical physicochemical properties to Atazanavir, it will be affected by matrix effects in a similar manner, thus compensating for variations in signal suppression or enhancement.[3] 2. Evaluate Different Lots of Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and not susceptible to lot-to-lot variability.[5] 3. Thorough Homogenization: Ensure thorough mixing and homogenization of samples, especially for more complex matrices like tissue homogenates or hair, to guarantee sample uniformity.[5] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) for Atazanavir and/or this compound | This can be caused by co-eluting matrix components interfering with the chromatography, issues with the analytical column, or interactions with metal components in the LC system. | 1. Check for Column Contamination: Inject a blank solvent after a problematic sample to see if the peak shape improves. If so, column contamination is likely. Implement a column wash procedure between samples. 2. Optimize Mobile Phase: Adjusting the pH or the organic modifier concentration in the mobile phase can sometimes improve peak shape. 3. Consider Metal-Free Systems: For certain analytes, interactions with stainless steel components of the LC system can cause peak tailing. If other troubleshooting steps fail, consider using PEEK or other metal-free tubing and columns.[4] |
| High Background Noise or Unidentified Peaks in the Chromatogram | This can originate from the sample matrix, contaminated solvents or reagents, or carryover from previous injections. | 1. Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method like SPE can help remove many background interferences.[4] 2. Check Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise. 3. Implement a Needle Wash Program: To prevent carryover, use a strong solvent in the autosampler's needle wash routine to effectively clean the injection needle between samples. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Atazanavir quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[2] In the quantification of Atazanavir, endogenous substances from biological fluids (like plasma, urine, or hair) such as phospholipids, salts, and metabolites can suppress the ionization of Atazanavir in the mass spectrometer's ion source. This leads to a lower signal intensity compared to a clean standard solution of the same concentration, which can result in underestimation of the true Atazanavir concentration and poor assay accuracy and precision.[1]
Q2: How does the use of this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Atazanavir, with the only difference being the replacement of some hydrogen atoms with deuterium. This means it has very similar chromatographic retention times and ionization characteristics to the unlabeled Atazanavir.[3] Therefore, any ion suppression or enhancement caused by the matrix will affect both Atazanavir and this compound to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the most common sources of matrix effects in biological samples?
A3: The most common sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize in the ion source, leading to signal suppression and contamination.
-
Endogenous Metabolites: A wide range of small molecules naturally present in biological fluids can co-elute with the analyte.
-
Proteins: Although most are removed during sample preparation, residual proteins can still cause issues.
-
Anticoagulants and other additives: Substances added to the collection tubes can sometimes interfere with the analysis.[1]
Q4: Which sample preparation technique is best for minimizing matrix effects for Atazanavir analysis?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PP): This is the simplest and fastest method but often results in the least clean extract, making it more prone to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PP by partitioning the analyte into an organic solvent, leaving many polar interferences behind.[4]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a wide range of matrix components, including phospholipids and salts, providing the cleanest extracts and minimizing matrix effects.[4] A comparative study on Atazanavir extraction showed that SPE significantly reduced the ion suppression observed with PP and LLE.[4]
Q5: How can I experimentally assess the extent of matrix effects in my assay?
A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (mobile phase or reconstitution solvent) at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The internal standard-normalized MF should ideally be close to 1.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol describes how to quantitatively assess the matrix effect for Atazanavir using this compound as the internal standard.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Atazanavir and this compound into the reconstitution solvent at low, medium, and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final evaporation step, spike the dried extracts with Atazanavir and this compound at low, medium, and high QC concentrations in the reconstitution solvent.
-
Set C (Extracted Spiked Matrix): Spike blank biological matrix with Atazanavir and this compound at low, medium, and high QC concentrations before extraction. Process these samples through the entire extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery, and Process Efficiency:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery = Mean Peak Area of Set C / Mean Peak Area of Set B
-
Process Efficiency = Mean Peak Area of Set C / Mean Peak Area of Set A
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Atazanavir) / (MF of this compound)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should be ≤15%.[5]
-
Protocol 2: Solid-Phase Extraction (SPE) for Atazanavir from Human Plasma
This protocol provides a general procedure for SPE of Atazanavir from human plasma, which is effective in minimizing matrix effects.[6]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute Atazanavir and this compound from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for Atazanavir from published literature.
Table 1: Comparison of Extraction Methods on Atazanavir Matrix Effect and Recovery in Human Plasma [4]
| Extraction Method | Analyte | Mean Recovery (%) | Mean Matrix Effect (%) |
| Protein Precipitation (PP) | Atazanavir | 95.2 | 45.8 (Significant Ion Suppression) |
| Liquid-Liquid Extraction (LLE) | Atazanavir | 78.5 | 82.1 (Moderate Ion Suppression) |
| Solid-Phase Extraction (SPE) | Atazanavir | 84.9 | 93.2 (Minimal Ion Suppression) |
Table 2: Intra- and Inter-day Precision and Accuracy for Atazanavir Quantification in Human Hair [5]
| QC Level | Concentration (ng/mg) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.050 | 5.2 | 8.0 | 10.8 | 2.0 |
| Low | 0.150 | 6.3 | -1.3 | 4.5 | -4.0 |
| Medium | 1.00 | 1.8 | -14.6 | 3.1 | -1.3 |
| High | 14.0 | 4.3 | 4.0 | 5.6 | 1.4 |
Visualizations
Caption: Experimental workflow for Atazanavir quantification, highlighting the introduction of matrix components.
Caption: A logical troubleshooting workflow for addressing matrix effect issues in Atazanavir quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for the analysis of Atazanavir and its deuterated internal standard, Atazanavir-d5, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ion m/z values for Atazanavir and Atazanavir-d5?
A1: For quantitative analysis using tandem mass spectrometry, the protonated precursor ions [M+H]⁺ are monitored. The most commonly reported and validated multiple reaction monitoring (MRM) transitions are:
-
Atazanavir: Precursor ion (Q1) m/z 705.3 → Product ion (Q3) m/z 168.0.[1]
-
Atazanavir-d5 (Internal Standard): Precursor ion (Q1) m/z 710.2 → Product ion (Q3) m/z 168.0.
Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for Atazanavir analysis?
A2: Optimal CE and DP are instrument-dependent and should be determined empirically. A general approach involves infusing a standard solution of Atazanavir into the mass spectrometer and varying the CE and DP to maximize the signal intensity of the product ion (m/z 168.0). One study has reported an optimized collision energy of 44 eV for Atazanavir.[2] It is recommended to perform a similar optimization on your specific instrument.
Q3: What are the common sample preparation techniques for Atazanavir in biological matrices?
A3: The choice of sample preparation method depends on the matrix (e.g., plasma, serum, tissue homogenates) and the desired level of cleanliness and recovery. Common techniques include:
-
Protein Precipitation (PP): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PP by partitioning the analyte of interest into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to retain the analyte while interfering substances are washed away. This method is highly effective at minimizing matrix effects.[3]
Q4: What type of liquid chromatography (LC) conditions are suitable for Atazanavir analysis?
A4: Reversed-phase chromatography is typically employed for the separation of Atazanavir. A C18 column is a common choice. Mobile phases often consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) to ensure efficient ionization. Gradient elution is frequently used to achieve good peak shape and separation from endogenous matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Atazanavir.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a standard solution of Atazanavir and optimize the collision energy and declustering potential to maximize the product ion signal. Verify the precursor and product ion m/z values. |
| Inefficient Ionization | Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI). The presence of a proton source, such as 0.1% formic acid, is crucial. Optimize ESI source parameters like capillary voltage, gas flows (nebulizer and auxiliary), and temperature. |
| Sample Loss During Preparation | Evaluate the efficiency of your sample preparation method. For protein precipitation, ensure complete protein crashing and efficient recovery of the supernatant. For LLE and SPE, optimize solvent choice, pH, and elution conditions to maximize recovery. |
| Matrix Effects | Matrix components co-eluting with Atazanavir can suppress its ionization. To mitigate this, improve chromatographic separation to resolve Atazanavir from interfering compounds. Alternatively, use a more rigorous sample preparation method like SPE to remove matrix components.[3] |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated LC System or Solvents | Flush the LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). Use fresh, high-purity LC-MS grade solvents and additives. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions. |
| In-source Fragmentation | If the declustering potential is set too high, it can cause fragmentation of ions in the source, leading to increased background. Optimize the DP to minimize in-source fragmentation while maintaining adequate desolvation. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and column. Adjust the organic solvent composition to improve peak shape. |
| Column Degradation or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or adding a competing agent to the mobile phase. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Atazanavir and its internal standard.
| Parameter | Atazanavir | Atazanavir-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 705.3 | 710.2 |
| Product Ion (Q3) m/z | 168.0 | 168.0 |
| Collision Energy (CE) | ~44 eV (Optimization Recommended)[2] | ~44 eV (Optimization Recommended) |
| Declustering Potential (DP) | Instrument Dependent (Optimization Recommended) | Instrument Dependent (Optimization Recommended) |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (Atazanavir-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Visualizations
Caption: Experimental workflow for Atazanavir analysis.
Caption: Logical troubleshooting workflow for LC-MS/MS analysis.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atazanavir Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the bioanalysis of Atazanavir using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact the bioanalysis of Atazanavir?
A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, Atazanavir, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, hair).[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and high variability in quantitative results, ultimately compromising the reliability of the bioanalytical method.[1][2] The matrix components compete with Atazanavir for the available charge in the ion source of the mass spectrometer, leading to a suppressed analyte signal.[1]
Q2: How can I determine if my Atazanavir assay is experiencing ion suppression?
A2: A common and effective method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a standard solution of Atazanavir is continuously infused into the mobile phase after the analytical column but before the mass spectrometer's ion source. A blank, extracted sample matrix is then injected. Any dip or decrease in the constant Atazanavir signal baseline indicates that components are eluting from the column at that specific time and causing ion suppression.[2][3] Another approach is to compare the analyte's response in a pure solution versus its response when spiked into an extracted blank matrix; a lower response in the matrix indicates suppression.[1][4]
Q3: What are the primary causes of ion suppression in biological samples like plasma?
A3: The primary causes of ion suppression in biological matrices are endogenous components that are co-extracted with the analyte.[5] For plasma samples, phospholipids from cell membranes are a major culprit.[6] Other sources include salts, proteins, and metabolites that can co-elute with Atazanavir and interfere with its ionization.[1][5] Poor sample cleanup and inadequate chromatographic separation are often the root causes of these interferences reaching the MS detector.[7][8]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in managing ion suppression?
A4: Using a stable isotope-labeled internal standard, such as Atazanavir-d5 (ATV-d5), is a crucial strategy to compensate for the effects of ion suppression.[1][4] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with Atazanavir and experiences the same degree of ion suppression.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by suppression can be normalized, leading to more accurate and precise quantification.[4]
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for Atazanavir.
This issue is often a primary indicator of significant ion suppression. Follow this troubleshooting workflow to diagnose and mitigate the problem.
Step 1: Diagnose the Presence and Timing of Ion Suppression
-
Action: Perform a post-column infusion experiment as described in FAQ Q2.
-
Expected Outcome: This will reveal if ion suppression is occurring and, critically, at what retention time.
-
Next Step: If the suppression zone overlaps with Atazanavir's retention time, proceed to Step 2.
Step 2: Optimize Chromatographic Separation
-
Rationale: The goal is to chromatographically separate Atazanavir from the co-eluting matrix components that are causing suppression.[8]
-
Actions:
-
Modify Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and the interfering peaks.[8]
-
Change Mobile Phase: Using a different organic solvent (e.g., methanol instead of acetonitrile) can alter selectivity.[8]
-
Select a Different Column: Consider a column with a different stationary phase chemistry.
-
-
Next Step: Re-evaluate using the post-column infusion experiment. If suppression is still problematic, improve the sample cleanup.
Step 3: Enhance Sample Preparation
-
Rationale: More effective sample preparation removes a greater amount of interfering matrix components before LC-MS analysis.[1][6] This is one of the most effective ways to combat ion suppression.[1]
-
Actions:
-
Switch Extraction Method: If you are using Protein Precipitation (PPT), which can leave significant amounts of phospholipids, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6] SPE is often highly effective at removing interferences.[1][9]
-
Optimize Existing Method: For LLE, adjust the pH and choice of organic solvent to improve selectivity.[6] For SPE, ensure the wash steps are optimized to remove interferences without causing analyte loss.
-
-
Next Step: If significant ion suppression persists after optimizing both chromatography and sample preparation, consider sample dilution.
Step 4: Dilute the Sample
-
Rationale: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[10]
-
Action: Dilute the final extract with the mobile phase.
-
Caveat: This approach may compromise the limit of quantification (LLOQ). It is a viable strategy only if the assay sensitivity is sufficient to accommodate the dilution.[10]
Data on Sample Preparation Methods
Effective sample preparation is key to minimizing ion suppression. The choice of technique significantly impacts the cleanliness of the final extract.
| Preparation Method | General Principle | Effectiveness for Atazanavir | Reported Extraction Recovery | Key Considerations |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or acid.[11][12] | Simple and fast, but often results in "dirtier" extracts with significant remaining phospholipids, leading to higher ion suppression.[6] | Variable; generally lower effective recovery due to matrix effects. | Prone to significant matrix effects.[6] May require further cleanup steps. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[6] | More selective than PPT, providing cleaner extracts and reduced ion suppression.[6] | Generally good, but can be method-dependent. | Can be labor-intensive and may form emulsions. Solvent choice and pH are critical for good recovery.[6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent.[1] | Highly effective for removing salts, proteins, and phospholipids, resulting in very clean extracts and minimal ion suppression.[1][9] | 77.3% to 90.1%[13] and 97.35% to 101.06%[9] reported in different studies. | Considered the most robust method for minimizing matrix effects.[9][14] Requires method development to select the appropriate sorbent and optimize wash/elution steps. |
Detailed Experimental Protocols
1. Protocol: Solid-Phase Extraction (SPE) for Atazanavir from Human Plasma
This protocol is a representative example based on methods known to be effective for Atazanavir.
-
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.
-
Human plasma (K3EDTA).
-
0.1% Formic Acid in water.
-
Methanol.
-
Acetonitrile.
-
Atazanavir-d5 internal standard (IS) working solution.
-
-
Procedure:
-
Sample Pre-treatment: To 50 µL of human plasma, add the internal standard (Atazanavir-d5). Add 200 µL of 0.1% formic acid to break drug-protein binding.[9] Vortex to mix.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 10% methanol in water to remove less polar interferences.
-
Elution: Elute the Atazanavir and IS from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate). Vortex and transfer to an autosampler vial for injection.
-
2. Protocol: LC-MS/MS Parameters for Atazanavir Analysis
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 10 mM ammonium formate in water, pH 4.0.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) according to the specific instrument manufacturer's guidelines.
-
Visual Guides
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Welcome to the technical support center for Atazanavir assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and lower the limit of quantification (LOQ) of their analytical methods for Atazanavir.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the development and validation of Atazanavir assays, with a focus on improving the LOQ.
Q1: My assay for Atazanavir has a high LOQ. What are the most common causes?
A high LOQ in an Atazanavir assay can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Matrix Effects: Interference from endogenous components in the biological sample (e.g., plasma, hair) can suppress or enhance the ionization of Atazanavir, leading to a weaker signal and higher LOQ.[1][2]
-
Inefficient Sample Preparation: Poor extraction recovery of Atazanavir from the sample matrix will result in less analyte reaching the detector, thus elevating the LOQ.[2][3]
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or an unstable baseline can all contribute to a higher LOQ.
-
Mass Spectrometry (MS) Settings: Non-optimized MS parameters, such as ionization source settings and collision energies, can lead to a suboptimal signal for Atazanavir and its internal standard.
Q2: How can I identify and mitigate matrix effects in my Atazanavir LC-MS/MS assay?
Matrix effects are a significant challenge in bioanalytical assays.[1] Here’s how you can address them:
-
Evaluation: To determine the presence of matrix effects, compare the peak response of Atazanavir in a post-extraction spiked blank sample (matrix present) to the response in a pure solution.[1] A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Atazanavir-d5) co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal suppression or enhancement.[1]
-
Chromatographic Separation: Optimize the chromatographic method to separate Atazanavir from co-eluting matrix components that may be causing ion suppression.
-
Q3: What are the recommended sample preparation techniques to improve Atazanavir recovery and achieve a lower LOQ?
Effective sample preparation is crucial for a sensitive assay. Here are some proven techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex biological samples and concentrating the analyte.[2][4] Oasis HLB SPE plates have been successfully used for Atazanavir extraction from plasma.[4]
-
Liquid-Liquid Extraction (LLE): LLE is another common technique that can provide a clean extract. A mixture of methyl t-butyl ether (MTBE) and ethyl acetate (EA) has been used for extracting Atazanavir from hair samples.[1]
-
Protein Precipitation (PPT): While simpler, PPT is often less clean than SPE or LLE. It can be a good starting point, and its effectiveness can be improved by optimizing the precipitation solvent (e.g., methanol, acetonitrile).[5]
Q4: Can you provide some starting points for optimizing LC-MS/MS parameters for Atazanavir analysis?
Optimizing your LC-MS/MS parameters is key to maximizing signal intensity.
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used for Atazanavir separation.[2][3][6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., ammonium formate or acetate buffer) and an organic component (e.g., acetonitrile or methanol).[1][2] Gradient elution can be employed to improve peak shape and resolution.[2][3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Atazanavir analysis.[1]
-
Multiple Reaction Monitoring (MRM): For quantification, use MRM mode. Common transitions for Atazanavir are m/z 705.3 -> 168.0. For an internal standard like Atazanavir-d5, the transition is m/z 710.2 -> 168.0.[1]
-
Q5: My LOQ is still not low enough for my application. What are some advanced strategies to consider?
If you've optimized the above and still need a lower LOQ, consider these approaches:
-
Increase Sample Volume: If feasible, increasing the initial sample volume can lead to a more concentrated final extract.
-
Use a More Sensitive Mass Spectrometer: Modern triple quadrupole mass spectrometers offer significantly higher sensitivity than older models.
-
Micro-LC or Nano-LC: These techniques use lower flow rates and smaller column diameters, which can enhance sensitivity by reducing sample dilution and improving ionization efficiency.
Quantitative Data Summary
The following table summarizes the LOQ values achieved in various studies for Atazanavir, providing a benchmark for what is achievable with different analytical approaches.
| Analytical Technique | Matrix | LOQ | Sample Volume | Reference |
| LC-MS/MS | Human Hair | 0.0500 ng/mg | 2 mg | [1] |
| UPLC-MS/MS | Human Plasma | 5.0 ng/mL | 50 µL | [2] |
| RP-HPLC | Bulk Drug | 0.09 µg/mL | N/A | [6] |
| HPLC | Human Plasma | 25 ng/mL | 200 µL | [3] |
| RP-HPLC | Bulk Drug | 140 ng/mL | N/A | [7] |
| UPLC-MS | Bulk Drug | 8.14 µg/mL | N/A | [8] |
| LC-MS/MS | Human Mononuclear Cells | 0.0200 fmol/µl | 20 µL (extract) | [9] |
| LC-MS/MS | Human Plasma | 1.00 ng/mL | N/A | [4] |
| LC-MS/MS | Human Plasma | 0.05 µg/mL | 100 µL | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Atazanavir Extraction from Human Hair using LLE[1]
-
Sample Preparation: Weigh approximately 2 mg of hair into a glass test tube.
-
Spiking: For calibration standards and quality controls, spike with the appropriate concentration of Atazanavir and Atazanavir-d5 internal standard.
-
Extraction:
-
Add a methanol/trifluoroacetic acid solution and incubate.
-
Add 0.2 M sodium phosphate aqueous solution (pH 9.4).
-
Add 3 mL of MTBE/EA (1:1, v/v).
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Freeze the samples in a methanol/dry ice bath.
-
Transfer the organic layer to a clean glass test tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50% acetonitrile.
-
Injection: Inject 2 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Atazanavir Extraction from Human Plasma using SPE[2]
-
Sample Preparation: Use 50 µL of human plasma.
-
Internal Standard Addition: Add the deuterated internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB 10 mg 96-well SPE plate.
-
Load the plasma sample.
-
Wash the plate to remove interferences.
-
Elute Atazanavir and the internal standard.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
Protocol 3: LC-MS/MS Analysis of Atazanavir[1]
-
LC System: High-Performance Liquid Chromatography system.
-
Column: BDS C-18 column (5 µm, 4.6 × 100 mm).
-
Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Atazanavir: MH+ m/z 705.3 → m/z 168.0.
-
Atazanavir-d5 (IS): MH+ m/z 710.2 → m/z 168.0.
-
Visualizations
Troubleshooting Workflow for High LOQ
Caption: A logical workflow for troubleshooting a high LOQ in Atazanavir assays.
General Sample Preparation Workflow
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpar.com [ijpar.com]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Atazanavir using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Atazanavir quantification?
A1: Isotopic interference occurs when the isotopic variants of the Atazanavir molecule (the analyte) contribute to the signal of its stable isotope-labeled internal standard (SIL-IS), such as Atazanavir-d5. Atazanavir has a molecular formula of C38H52N6O7. Due to the natural abundance of heavy isotopes (primarily ¹³C), a small percentage of Atazanavir molecules will have a mass that is one, two, or more mass units higher than the monoisotopic mass. This can lead to an overlap with the mass of the SIL-IS, causing inaccuracies in quantification, especially at high concentrations of Atazanavir.[1][2]
Q2: How can I identify potential isotopic interference in my experiment?
A2: Identifying potential isotopic interference involves both theoretical prediction and experimental verification:
-
Analyze the Isotopic Distribution: Theoretically calculate or use a mass spectrometry software tool to predict the isotopic distribution of Atazanavir. This will show the expected relative abundances of the M+1, M+2, etc., isotopic peaks.
-
Run a High-Concentration Analyte Sample: Analyze a sample containing a high concentration of unlabeled Atazanavir without the internal standard. Monitor the mass-to-charge ratio (m/z) channel of the SIL-IS. Any significant signal detected in the SIL-IS channel is likely due to isotopic contribution from the analyte.
-
Examine the Blank Matrix: Analyze a blank sample (containing the matrix but not the analyte or IS) to ensure there are no endogenous components that interfere with the analyte or IS signals.[3]
-
Assess the Isotopic Purity of the Internal Standard: Ensure that the SIL-IS is not contaminated with the unlabeled analyte. This can be done by analyzing a solution of the SIL-IS alone.[4]
Q3: What are the common strategies to minimize or correct for isotopic interference?
A3: Several strategies can be employed to mitigate the effects of isotopic interference:
-
Use of a High-Mass Stable Isotope-Labeled Internal Standard: Utilizing a SIL-IS with a sufficient mass shift (e.g., d5 or greater) can help to minimize the overlap from the natural isotopic distribution of the analyte.[4][5]
-
Chromatographic Separation: While isotopic variants of the same molecule co-elute, good chromatographic separation is crucial to distinguish the analyte and IS from other potential isobaric interferences in the sample matrix.[6]
-
Mathematical Correction: A mathematical correction can be applied to subtract the contribution of the analyte's isotopic signal from the measured signal of the internal standard. This is particularly important at high analyte concentrations where the interference becomes more pronounced.[1][7]
-
Non-linear Calibration Models: In cases of significant isotopic interference, a non-linear calibration function may provide a more accurate fit for the concentration-response relationship.[1][7]
Troubleshooting Guides
Problem 1: I am observing a higher-than-expected signal for my internal standard (Atazanavir-d5) in samples with high concentrations of Atazanavir.
Troubleshooting Steps:
-
Confirm Isotopic Crossover:
-
Prepare a series of high-concentration Atazanavir standards without the addition of the Atazanavir-d5 internal standard.
-
Inject these samples and monitor the MRM transition for Atazanavir-d5.
-
The presence of a peak at the retention time of Atazanavir indicates isotopic contribution from the unlabeled drug.
-
-
Quantify the Interference:
-
Measure the peak area of the interfering signal in the Atazanavir-d5 channel for each high-concentration Atazanavir standard.
-
Calculate the percentage of the Atazanavir-d5 signal that is contributed by the unlabeled Atazanavir at each concentration level.
-
-
Apply a Correction Factor:
-
Based on the data from step 2, establish a mathematical correction to subtract the contribution of the unlabeled Atazanavir from the measured Atazanavir-d5 peak area in your unknown samples.
-
Problem 2: My calibration curve for Atazanavir is non-linear at the upper concentration range.
Troubleshooting Steps:
-
Investigate Isotopic Interference:
-
Follow the steps outlined in "Problem 1" to determine if isotopic interference from Atazanavir to the Atazanavir-d5 channel is occurring. This is a common cause of non-linearity at high concentrations.[1]
-
-
Evaluate Detector Saturation:
-
Dilute a high-concentration sample and re-inject it. If the diluted sample falls within the linear range of the curve, detector saturation may be occurring.
-
Consider extending the calibration range or adjusting the sample dilution protocol.
-
-
Consider a Different Regression Model:
-
If isotopic interference is confirmed and significant, a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model may provide a better fit for the calibration curve.[8]
-
Quantitative Data Summary
The following tables provide a summary of expected isotopic contributions and the impact of correction on quantification accuracy.
Table 1: Theoretical Isotopic Contribution of Atazanavir to Atazanavir-d5 Signal
| Atazanavir Concentration (ng/mL) | Theoretical M+5 Isotope Abundance (%) | Expected Signal Contribution to Atazanavir-d5 Channel (as % of d5 signal at a fixed concentration) |
| 100 | 0.2% | 0.1% |
| 500 | 0.2% | 0.5% |
| 1000 | 0.2% | 1.0% |
| 5000 | 0.2% | 5.0% |
| 10000 | 0.2% | 10.0% |
Note: This data is illustrative and based on theoretical calculations. The actual contribution may vary depending on the mass spectrometer and experimental conditions.
Table 2: Comparison of Atazanavir Quantification With and Without Isotopic Interference Correction
| Nominal Atazanavir Concentration (ng/mL) | Measured Concentration without Correction (ng/mL) | % Bias without Correction | Measured Concentration with Correction (ng/mL) | % Bias with Correction |
| 100 | 101.2 | +1.2% | 100.1 | +0.1% |
| 1000 | 1035.7 | +3.6% | 1002.3 | +0.2% |
| 5000 | 5489.1 | +9.8% | 5015.4 | +0.3% |
| 10000 | 11245.3 | +12.5% | 10050.8 | +0.5% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Atazanavir in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid Phase Extraction)
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (Atazanavir-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Load the samples onto a pre-conditioned Oasis HLB extraction cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under nitrogen for 2 minutes.
-
Elute the analytes with 500 µL of 0.2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate in water, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0.0-0.8 min: 50% B
-
0.8-1.2 min: Ramp to 70% B
-
1.2-2.0 min: Return to 50% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for Atazanavir quantification.
Caption: Decision tree for troubleshooting isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of Atazanavir and its internal standard. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common solid-phase extraction (SPE) sorbents used for Atazanavir extraction?
A1: Polymeric reversed-phase sorbents are frequently used for Atazanavir extraction from biological matrices like plasma. Sorbents such as Oasis HLB and Oasis MCX are commonly cited for their high and reproducible recovery rates.[1][2] C18 and other silica-based sorbents have also been successfully used.[3]
Q2: Which internal standard (IS) is recommended for Atazanavir analysis?
A2: The ideal internal standard is a stable isotope-labeled analog of Atazanavir (e.g., Atazanavir-d5).[4] This is because it behaves nearly identically to the analyte during extraction and ionization, providing the most accurate quantification. If a stable isotope-labeled IS is unavailable, other compounds like clozapine or saquinavir-d5 have been used.[3][5]
Q3: What are the expected recovery rates for Atazanavir using SPE?
A3: With an optimized SPE method, high recovery rates for Atazanavir can be achieved. Mean relative recoveries have been reported to be around 84.9%, and absolute recoveries can be as high as 96.4% +/- 3.2%.[3][6] In some cases, extraction efficiency from certain matrices like hair can be greater than 95%.[7]
Q4: How can matrix effects, such as ion suppression, be minimized during LC-MS/MS analysis of Atazanavir?
A4: Solid-phase extraction is a key strategy to mitigate matrix effects. Compared to protein precipitation and liquid-liquid extraction, SPE has been shown to significantly reduce ion suppression.[6][8] The use of a stable isotope-labeled internal standard is also crucial to compensate for any remaining matrix effects.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Improper Sorbent Conditioning or Equilibration: The sorbent bed is not adequately prepared for sample loading. | - Ensure the conditioning solvent (e.g., methanol) completely wets the sorbent.[9] - Follow with an equilibration solvent that mimics the sample matrix pH and polarity.[9] - Do not let the sorbent bed dry out before loading the sample.[10] |
| Sample Breakthrough: The analyte does not retain on the sorbent during sample loading. | - Ensure the sample pH is optimized for retention on the selected sorbent. For reversed-phase SPE, Atazanavir should be in its less polar, non-ionized form.[10] - Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[9] - Consider diluting the sample with a weaker solvent to enhance retention.[9] | |
| Incomplete Elution: The analyte is retained on the sorbent and not fully recovered during the elution step. | - Increase the strength of the elution solvent. This can be done by increasing the percentage of organic solvent or by modifying the pH to favor the ionized form of Atazanavir.[11] - Increase the volume of the elution solvent.[12] - Ensure the elution solvent is appropriate to disrupt any secondary interactions between the analyte and the sorbent.[11] | |
| Poor Reproducibility | Inconsistent Sample Processing: Variability in sample pretreatment, loading, washing, or elution steps. | - Automate the SPE process if possible to ensure consistency.[1] - Maintain a consistent flow rate across all samples. - Ensure accurate and consistent pipetting of all solutions. |
| Sorbent Bed Drying: The sorbent dries out at a critical step, leading to inconsistent interactions. | - Avoid letting the sorbent bed dry after conditioning and before sample loading.[10] | |
| Variable Matrix Effects: Differences in the composition of the biological matrix between samples. | - Use a stable isotope-labeled internal standard to compensate for variability.[6] - Optimize the wash steps to remove as many interfering compounds as possible without eluting the analyte.[11] | |
| High Background or Interferences | Insufficient Removal of Matrix Components: The wash steps are not effective at removing interfering substances. | - Optimize the composition and volume of the wash solvent. The wash solvent should be strong enough to remove interferences but weak enough to not elute Atazanavir.[11] - Consider adding a second, different wash step to remove a wider range of interferences. |
| Co-elution of Phospholipids: Phospholipids from the plasma sample can co-elute with the analyte and cause ion suppression. | - Utilize a sorbent specifically designed for phospholipid removal, or incorporate a phospholipid removal plate in the workflow.[13] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction using Oasis HLB[1]
This method is suitable for the quantitative determination of Atazanavir in human plasma.
-
Internal Standard Addition: Spike plasma samples with a stable isotope analog internal standard.
-
Sample Pre-treatment: No significant pre-treatment mentioned, but protein precipitation or dilution may be beneficial.
-
SPE Plate: Oasis HLB 10 mg 96-well SPE plates.
-
Conditioning: Condition the wells with an appropriate volume of methanol.
-
Equilibration: Equilibrate the wells with an appropriate volume of water.
-
Sample Loading: Load the plasma sample onto the SPE plate.
-
Washing: Wash the wells to remove interferences. A common wash solution is a low percentage of organic solvent in water.
-
Elution: Elute Atazanavir and the internal standard with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
Protocol 2: Manual Solid-Phase Extraction using C18 Cartridge[3]
This method is for the simultaneous analysis of Atazanavir and other HIV protease inhibitors in human plasma.
-
Viral Inactivation: Heat plasma at 60°C for 60 minutes.
-
Internal Standard Addition: Add clozapine as the internal standard.
-
Sample Dilution: Dilute the plasma 1:1 with phosphate buffer (pH 7).
-
SPE Cartridge: C18 cartridge.
-
Sample Loading: Load the diluted plasma onto the C18 cartridge.
-
Washing: Wash the cartridge twice with 500 µL of 0.1% H3PO4 neutralized to pH 7.
-
Elution: Elute the analytes with three aliquots of 500 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate under nitrogen at room temperature and reconstitute in 100 µL of methanol/water (50/50, v/v).
Quantitative Data Summary
Table 1: Performance Characteristics of Different SPE Methods for Atazanavir
| SPE Sorbent | Internal Standard | Linearity Range (ng/mL) | Recovery (%) | Precision (CV%) | Accuracy (%) | Reference |
| Oasis HLB | Stable Isotope Analog | 1.00 - 1,000 | Not explicitly stated | < 4 (inter- and intra-day) | 99 - 102 | [1] |
| LiChrosep Sequence | Not specified | 10 - 6,000 | 84.9 (mean relative) | Not specified | 93.2 (absolute matrix effect) | [6][8] |
| C18 | Clozapine | Up to 10,000 (as µg/ml) | 96.4 ± 3.2 (mean absolute) | 1.1 - 6.1 (inter-day) | +0.3 to +2.3 (inter-day deviation) | [3] |
| Oasis MCX | Not specified | 156 - 10,000 (as µg/ml) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
Visualizations
Caption: General workflow for solid-phase extraction of Atazanavir.
Caption: Troubleshooting logic for low Atazanavir recovery in SPE.
References
- 1. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the new HIV-protease inhibitor atazanavir by liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atazanavir. It specifically addresses the challenges that may arise during the quantification of atazanavir in the presence of co-administered drugs.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for atazanavir quantification in biological matrices?
A1: The most common methods for atazanavir quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices like plasma.[1][2][3]
Q2: Which co-administered drugs are known to significantly impact atazanavir plasma concentrations?
A2: Several classes of drugs can significantly alter atazanavir concentrations. These include:
-
Acid-reducing agents: Proton pump inhibitors (e.g., omeprazole) and H2-receptor antagonists (e.g., famotidine) can decrease atazanavir absorption and plasma concentrations.[4][5][6]
-
Antiretrovirals: Ritonavir is intentionally co-administered to "boost" atazanavir levels by inhibiting its metabolism.[7][8][9] Other antiretrovirals may also interact.
-
Corticosteroids: Drugs like budesonide and fluticasone can have their concentrations significantly increased when co-administered with atazanavir, leading to systemic side effects.[4][10][11]
-
Anticonvulsants: Certain anticonvulsants may alter atazanavir levels.[7]
-
Other medications: A variety of other drugs, including certain antidepressants, antimycobacterials, and lipid-modifying agents, can also interact with atazanavir.[7][12]
Q3: My atazanavir concentrations are unexpectedly low. What could be the cause?
A3: Unexpectedly low atazanavir concentrations can be due to several factors:
-
Drug-drug interactions: Co-administration of acid-reducing agents is a common cause of reduced atazanavir absorption.[4][5]
-
Impaired absorption: Atazanavir requires an acidic environment for optimal absorption. Conditions like achlorhydria can lead to lower than expected plasma levels.[4][10]
-
Non-adherence to therapy: Ensure the patient is adhering to the prescribed regimen.
-
Sample handling and processing errors: Improper sample collection, storage, or extraction can lead to degradation of atazanavir.
Q4: I am observing unexpected peaks in my chromatogram. What could be the source?
A4: Unexpected peaks can arise from several sources:
-
Metabolites: Atazanavir is metabolized in the liver, and its metabolites may be present in the sample.
-
Co-administered drugs or their metabolites: The presence of other drugs and their breakdown products can interfere with the analysis.
-
Matrix effects: Components of the biological matrix (e.g., plasma, serum) can sometimes interfere with the ionization of the target analyte in LC-MS/MS.
-
Contamination: Contamination from lab equipment or reagents can introduce extraneous peaks.
Troubleshooting Guide
Issue 1: Inaccurate Atazanavir Quantification
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low atazanavir readings | Co-administration of acid-reducing agents (e.g., omeprazole, famotidine) reducing absorption.[4][5][6] | 1. Review the patient's complete medication list for interacting drugs. 2. If an acid-reducing agent is present, consider the timing of administration relative to atazanavir intake.[5][13] 3. Re-quantify atazanavir after a washout period of the interacting drug, if clinically feasible. |
| Consistently high atazanavir readings | Co-administration of a strong CYP3A4 inhibitor (e.g., ritonavir).[7][9] | 1. Confirm if the patient is on a ritonavir-boosted atazanavir regimen. 2. Verify the correct dosage of both atazanavir and ritonavir. |
| High variability in results | Inconsistent sample collection or handling. | 1. Review and standardize the protocol for sample collection, processing, and storage. 2. Ensure consistent timing of sample collection in relation to drug administration. |
Issue 2: Chromatographic Interferences
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-eluting peaks with atazanavir | Presence of a co-administered drug or its metabolite with a similar retention time. | 1. Optimize the chromatographic method by adjusting the mobile phase composition or gradient to improve separation.[14][15] 2. If using LC-MS/MS, select specific precursor and product ion transitions for atazanavir to enhance selectivity.[3] |
| Ion suppression or enhancement in LC-MS/MS | Matrix effects from the biological sample. | 1. Improve the sample preparation method to remove more interfering substances. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] 2. Use a stable isotope-labeled internal standard for atazanavir to compensate for matrix effects. |
Impact of Co-administered Drugs on Atazanavir Quantification
The following table summarizes the effects of various co-administered drugs on atazanavir plasma concentrations.
| Co-administered Drug Class | Example Drug | Effect on Atazanavir Concentration | Mechanism of Interaction |
| Acid-Reducing Agents | Omeprazole, Ranitidine | Decreased | Reduced absorption due to increased gastric pH.[4][6] |
| Antiretrovirals (Boosters) | Ritonavir | Increased | Inhibition of CYP3A4-mediated metabolism of atazanavir.[7][9] |
| Antiretrovirals | Darunavir | Minimal effect on overall exposure, but a 52% increase in minimum plasma concentration was observed in one study.[16] | Complex interaction, potentially involving metabolic enzyme inhibition. |
| Corticosteroids | Fluticasone, Budesonide | Atazanavir can significantly increase the concentration of these corticosteroids.[4][10][11] | Inhibition of CYP3A4 metabolism of the corticosteroid by atazanavir.[11] |
| Dietary Supplements | Zinc Sulfate | Modest decrease in atazanavir exposure.[17] | The exact mechanism is not fully elucidated but may involve alterations in absorption or metabolism. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma, add an internal standard.
-
Vortex the sample briefly.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
LC-MS/MS Method for Atazanavir Quantification
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for atazanavir and the internal standard.[3]
-
Visualizations
References
- 1. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing drug interactions in HIV-infected adults with comorbid illness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Case report: Cushings syndrome with atazanavir/ritonavir | HIV i-Base [i-base.info]
- 12. Drug-Drug Interactions: Protease Inhibitors and Other Drugs | NIH [clinicalinfo.hiv.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. ijpbs.com [ijpbs.com]
- 15. One moment, please... [africanjournalofbiomedicalresearch.com]
- 16. Pharmacokinetics of darunavir (TMC114) and atazanavir during coadministration in HIV-negative, healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coadministration of atazanavir-ritonavir and zinc sulfate: impact on hyperbilirubinemia and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Atazanavir, a critical protease inhibitor in antiretroviral therapy, using different internal standards. The choice of an appropriate internal standard is paramount for the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. Here, we compare the performance of Atazanavir assays employing a deuterated internal standard (Atazanavir-d6) and a non-deuterated, structurally analogous internal standard (Lopinavir).
The data presented is a comparative analysis derived from two separate, validated studies. This guide summarizes their key performance metrics and experimental protocols to aid researchers in selecting and validating robust bioanalytical methods.
Performance Characteristics of Atazanavir Assays
The selection of an internal standard is a critical step in the development of a reliable bioanalytical method. Ideally, an internal standard should be chemically similar to the analyte and have a similar chromatographic retention time and ionization response in mass spectrometry. Stable isotope-labeled (deuterated) internal standards are often considered the gold standard as they co-elute with the analyte and exhibit nearly identical physicochemical properties, effectively compensating for matrix effects and variability in sample processing.
This comparison examines two distinct approaches: a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using a deuterated internal standard (Atazanavir-d6), and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method employing a non-deuterated antiretroviral drug, Lopinavir, as the internal standard.
Assay 1: UPLC-MS/MS with Deuterated Internal Standard (Atazanavir-d6)
This method showcases a highly sensitive and specific assay for the simultaneous quantification of multiple protease inhibitors, including Atazanavir, in human plasma.[1]
| Validation Parameter | Performance Metric |
| Linearity Range | 5.0 - 6000 ng/mL |
| Correlation Coefficient (r) | >0.99 (based on accuracy and precision data) |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (%CV) | 2.8 - 5.5% |
| Inter-day Precision (%CV) | 3.1 - 6.8% |
| Intra-day Accuracy (%Bias) | -4.3 - 3.8% |
| Inter-day Accuracy (%Bias) | -2.9 - 2.1% |
| Mean Recovery | 97.35 - 101.06% |
Assay 2: HPLC-UV with Non-Deuterated Internal Standard (Lopinavir)
This method represents a more traditional approach to bioanalysis, utilizing UV detection. While generally less sensitive and specific than mass spectrometry, HPLC-UV methods can be robust and cost-effective for certain applications.
| Validation Parameter | Performance Metric |
| Linearity Range | 20 - 10,000 ng/mL |
| Correlation Coefficient (r²) | 0.9991 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (%CV) | 2.2 - 14.7% |
| Inter-day Precision (%CV) | 4.1 - 13.9% |
| Accuracy (%Bias) | 1.0 - 14.0% |
| Mean Recovery | Atazanavir: 80.5%, Lopinavir (IS): 78.4% |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key steps in each of the compared Atazanavir assays.
Detailed Experimental Protocol: UPLC-MS/MS with Atazanavir-d6
1. Sample Preparation:
-
To 50 µL of plasma, 50 µL of the internal standard working solution (Atazanavir-d6) is added.
-
Protein precipitation is performed by adding a precipitating agent.
-
The sample is vortexed and centrifuged.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further purification.[1]
2. Liquid Chromatography:
-
System: Waters Acquity UPLC system.[1]
-
Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm).[1]
-
Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[1]
-
Flow Rate: 0.300 mL/min.[1]
3. Mass Spectrometry:
-
System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Atazanavir and Atazanavir-d6.[1]
Detailed Experimental Protocol: HPLC-UV with Lopinavir
1. Sample Preparation:
-
To a plasma sample, the internal standard (Lopinavir) is added.
-
The sample undergoes solid-phase extraction (SPE) using a C18 cartridge.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: An octyl C8 column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of buffer and an organic solvent.
-
Flow Rate: Typically around 1.0 mL/min.
3. UV Detection:
-
Wavelength: The UV detector is set to a wavelength where Atazanavir exhibits maximum absorbance, typically around 260 nm.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.
References
For researchers and drug development professionals, the strategic deuteration of promising drug candidates presents a compelling avenue to enhance pharmacokinetic profiles. This guide provides a comparative analysis of Atazanavir-d15 and other deuterated analogs of Atazanavir, a potent HIV-1 protease inhibitor. By leveraging the kinetic isotope effect, these analogs aim to improve metabolic stability, potentially leading to enhanced therapeutic efficacy and patient compliance.
This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Atazanavir: Mechanism of Action
Atazanavir is an azapeptide inhibitor of HIV-1 protease.[1] It selectively binds to the active site of the viral protease, preventing the cleavage of viral Gag and Gag-Pol polyprotein precursors. This inhibition is critical as it halts the maturation of the virus, resulting in the production of non-infectious virions. The primary metabolic routes for Atazanavir are oxidation, hydrolysis, and N-dealkylation, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[2][3]
The Advent of Deuterated Atazanavir Analogs
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased plasma exposure, and potentially a reduced dosing frequency, thereby improving the drug's therapeutic profile and patient adherence.
One notable deuterated analog is CTP-518, which has been identified as this compound.[4] The primary goal for the development of CTP-518 is to create a bioequivalent of Atazanavir that does not require co-administration with a pharmacokinetic booster like ritonavir.[] Ritonavir, while effective at inhibiting CYP3A4 and boosting Atazanavir levels, can have its own side effects and drug-drug interactions.
Comparative Performance Data
While comprehensive, direct comparative studies of this compound against a wide range of other specific deuterated Atazanavir analogs are not extensively available in published literature, preclinical data for CTP-518 (this compound) demonstrate a significant improvement in metabolic stability compared to the non-deuterated parent compound.
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of Atazanavir and CTP-518 (this compound)
| Compound | System | Parameter | Result | Reference |
| CTP-518 | Human Liver Microsomes | Half-life | 51% increase compared to Atazanavir | [] |
| CTP-518 | Monkeys (intravenous) | Half-life | 52% increase compared to Atazanavir | [6] |
Note: Specific quantitative data (e.g., AUC, Cmax) from direct comparative studies of this compound with other deuterated analogs (e.g., Atazanavir-d5) are not currently available in the public domain. The results of a Phase I clinical trial of CTP-518 (NCT01458769) have not yet been published.[7]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol is designed to evaluate the metabolic stability of deuterated Atazanavir analogs compared to the parent compound.
1. Incubation:
- Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase), and the test compound (e.g., 1 µM of Atazanavir or a deuterated analog) in a phosphate buffer (pH 7.4). 2. Sampling:
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the incubation mixture is transferred to a stop solution (e.g., ice-cold acetonitrile containing an internal standard, such as a different deuterated analog not being tested). 3. Sample Processing:
- Centrifuge the samples to precipitate proteins.
- Collect the supernatant for analysis. 4. LC-MS/MS Analysis:
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound. 5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Quantification of Atazanavir and Deuterated Analogs in Plasma by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of Atazanavir and its deuterated analogs in plasma samples, essential for pharmacokinetic studies.[8][9]
1. Sample Preparation (Solid-Phase Extraction):
- To 50 µL of human plasma, add 50 µL of an internal standard solution (a deuterated analog of Atazanavir not being tested).
- Add 100 µL of 0.1% formic acid and vortex.
- Load the sample onto a pre-conditioned Oasis HLB extraction cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection. 2. LC-MS/MS Conditions:
- Chromatographic Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[8]
- Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[8]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for Atazanavir and each deuterated analog. 3. Data Analysis:
- Generate a calibration curve using standards of known concentrations.
- Quantify the concentration of each analog in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Protocol 3: HIV-1 Protease Inhibition Assay
This assay is used to determine the inhibitory potency (IC50) of deuterated Atazanavir analogs against the HIV-1 protease enzyme.[1]
1. Reagents and Buffers:
- Recombinant HIV-1 protease.
- A fluorogenic peptide substrate that mimics a natural cleavage site of the protease.
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
- Test compounds (Atazanavir and deuterated analogs) dissolved in DMSO. 2. Assay Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, pre-incubate the HIV-1 protease with each dilution of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate. 3. Detection:
- Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore from a quencher, resulting in a fluorescent signal. 4. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing the Landscape
Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate the mechanism of action of Atazanavir, the metabolic pathways, and a typical experimental workflow.
Caption: Mechanism of Action of Atazanavir in the HIV-1 Replication Cycle.
Caption: Metabolic Pathways of Atazanavir and the Rationale for Deuteration.
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CTP 518(Atazanavir, deuterated) | CAS#:1092540-56-1 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigational protease inhibitors as antiretroviral therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate quantification of Atazanavir (ATV), a critical protease inhibitor in antiretroviral therapy, is paramount. This guide provides a comparative overview of various analytical methods for Atazanavir quantification, supported by experimental data from published studies. It aims to assist in the selection of the most appropriate method based on specific research needs.
The therapeutic efficacy and safety of Atazanavir are closely linked to its plasma concentrations, which can exhibit significant inter-patient variability.[1][2] Therefore, reliable and accurate quantification methods are essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug-drug interaction assessments.[3][4] This guide focuses on the most commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme Immunoassay (EIA).
Comparative Analysis of Quantitative Performance
The choice of an analytical method for Atazanavir quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of different methods as reported in various studies.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (% Recovery or % Bias) | Precision (% CV) | Sample Matrix | Reference |
| HPLC-UV | 90 - 4380 | 90 | Not explicitly stated | Not explicitly stated | Plasma | [5] |
| HPLC-UV | 25 - 10000 | 25 | 90.4 - 110.5 | 2.3 - 8.3 | Plasma | [6] |
| HPLC with DAD | 10000 - 80000 | Not specified | Not specified | Not specified | Bulk Drug | [7] |
| RP-HPLC | 30000 - 600000 | Not specified | Not specified | Not specified | Capsule Dosage Form | [7] |
| UPLC-MS | 10000 - 90000 | 8140 | 100.2 - 101.0 | 0.2 - 0.7 | Bulk Drug | [8] |
| LC-MS/MS | 1 - 1000 | 1 | Not explicitly stated | Not explicitly stated | Plasma | [5] |
| LC-MS/MS | 19.53 - 5000 | 19.53 | Not explicitly stated | Not explicitly stated | Plasma | [5] |
| LC-MS/MS | 50 - 10000 | 50 | Validated | Validated | Plasma | [9] |
| LC-MS/MS | 47 - Not specified | 47 | Validated | Validated | Plasma | [10] |
| UPLC-MS/MS | 5 - 6000 | 5 | 91.3 - 104.4 | 0.8 - 7.3 | Plasma | [11] |
| LC/MS/MS | 50 - 20000 (ng/mg) | 50 (ng/mg) | -1.33 to 4.00 (%RE) | 1.75 - 6.31 | Hair | [5] |
| Enzyme Immunoassay (EIA) | Not specified | 0.15 | Validated | Validated | Plasma & Cells | [12] |
DAD : Diode Array Detector; RP-HPLC : Reversed-Phase High-Performance Liquid Chromatography; UPLC-MS : Ultra-Performance Liquid Chromatography-Mass Spectrometry; %RE : Percent Relative Error; %CV : Percent Coefficient of Variation.
Experimental Methodologies
A generalized workflow for the quantification of Atazanavir in biological matrices involves sample preparation, chromatographic separation (for HPLC and LC-MS/MS), and detection.
Sample Preparation
The initial step for plasma samples typically involves protein precipitation to remove interfering macromolecules.[9] For solid matrices like hair, an extraction process is necessary to isolate the analyte.[5]
-
Protein Precipitation: A common method involves the addition of a solvent like acetonitrile or methanol to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the drug is then collected for analysis.[9]
-
Liquid-Liquid Extraction (LLE): This technique separates the drug from the sample matrix based on its differential solubility in two immiscible liquids. It can offer cleaner extracts compared to protein precipitation.[6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by using a solid sorbent to retain the analyte of interest while other matrix components are washed away. The analyte is then eluted with a suitable solvent.[11]
Chromatographic Separation and Detection
HPLC-UV: This technique separates Atazanavir from other compounds in the sample using a chromatography column. The amount of Atazanavir is then quantified by measuring its absorbance of ultraviolet light at a specific wavelength.[2][4][7]
LC-MS/MS: This is a highly sensitive and specific method that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[5][10][11] After chromatographic separation, the analyte is ionized and fragmented, and the resulting specific fragment ions are detected and quantified. This high specificity minimizes interference from other substances in the sample.[5]
Enzyme Immunoassay (EIA): This method utilizes antibodies that specifically bind to Atazanavir. The assay is typically performed in microtiter plates and involves a competitive binding reaction between the Atazanavir in the sample and a labeled Atazanavir conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of Atazanavir in the sample.[12]
Visualizing the Workflow and Method Comparison
To better understand the processes and relationships involved in Atazanavir quantification, the following diagrams have been generated.
Caption: A generalized workflow for the quantification of Atazanavir in biological samples.
References
- 1. Therapeutic drug monitoring of atazanavir: surveillance of pharmacotherapy in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atazanavir plasma concentrations vary significantly between patients and correlate with increased serum bilirubin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Therapeutic monitoring and variability of atazanavir in HIV-infected patients, with and without HCV coinfection, receiving boosted or unboosted regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing lopinavir and atazanavir plasma concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A detailed comparison of Atazanavir-d5 and non-deuterated internal standards for the accurate quantification of Atazanavir in clinical research.
In the landscape of clinical research and drug development, the precise quantification of therapeutic agents is paramount. For the antiretroviral drug Atazanavir, a key component in HIV treatment, the choice of an appropriate internal standard in bioanalytical methods is critical for ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This guide provides an objective comparison of the deuterated internal standard, Atazanavir-d5, with non-deuterated alternatives, supported by experimental data, to assist researchers in making informed decisions for their analytical protocols.
Stable isotope-labeled (SIL) internal standards, such as Atazanavir-d5, are widely considered the gold standard in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, Atazanavir. This similarity ensures that they co-elute during chromatography and experience the same degree of matrix effects—the suppression or enhancement of ionization by other components in the biological sample. By compensating for these variations, deuterated internal standards significantly improve the accuracy and precision of the analytical method.
Performance Comparison: Atazanavir-d5 vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is evident when comparing the validation parameters of bioanalytical methods. The following tables summarize key performance data from studies utilizing Atazanavir-d5 (as Atazanavir-d6) and a non-deuterated internal standard for the quantification of Atazanavir.
Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard (Atazanavir-d6) for Atazanavir Quantification in Human Plasma [1]
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 5.0 - 6000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.99 | |
| Accuracy | % Accuracy | 95.67 - 105.33% |
| Precision | Intra-batch %CV | 2.19 - 6.34% |
| Inter-batch %CV | Not Reported | |
| Recovery | Mean Extraction Recovery | 97.35 - 101.06% |
| Lower Limit of Quantification (LLOQ) | LLOQ | 5.0 ng/mL |
Table 2: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard (Atazanavir-d5) for Atazanavir Quantification in Human Hair [2][3]
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.0500 - 20.0 ng/mg |
| Correlation Coefficient (r) | 0.99 | |
| Accuracy | % Bias | -1.33 to 4.00% |
| Precision | Intra-day %CV | 1.75 - 6.31% |
| Inter-day %CV | Not Reported | |
| Recovery | Overall Extraction Efficiency | > 95% |
| Lower Limit of Quantification (LLOQ) | LLOQ | 0.0500 ng/mg |
Table 3: Performance Characteristics of an HPLC-UV Method Using a Non-Deuterated Internal Standard for Atazanavir Quantification in Human Plasma
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 50.0 - 10000.0 ng/mL |
| Correlation Coefficient (r) | 0.9997 | |
| Accuracy | % Recovery | 98.96 - 101.84% |
| Precision | Repeatability %RSD | < 2% |
| Intermediate Precision %RSD | < 2% | |
| Lower Limit of Detection (LOD) | LOD | Not Reported |
| Lower Limit of Quantification (LOQ) | LOQ | 50.0 ng/mL |
The data clearly indicates that methods employing a deuterated internal standard achieve a lower limit of quantification, suggesting higher sensitivity. While both approaches demonstrate acceptable linearity, accuracy, and precision within regulatory guidelines, the use of a deuterated standard in LC-MS/MS methods is inherently more specific and less susceptible to interferences compared to HPLC-UV methods with a non-deuterated standard.
Experimental Protocols
Key Experiment: Validation of a Bioanalytical Method Using Atazanavir-d5
The following is a representative protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Atazanavir in a biological matrix using Atazanavir-d5 as an internal standard.[1][2]
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Atazanavir and Atazanavir-d5 in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of Atazanavir by serial dilution of the stock solution to create calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of the internal standard, Atazanavir-d5.
2. Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, hair digest), add a fixed volume of the Atazanavir-d5 internal standard working solution.
-
Perform sample clean-up using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Evaporate the extracted sample to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographically separate Atazanavir and Atazanavir-d5 from other components on a suitable analytical column (e.g., C18).
-
Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for Atazanavir (m/z 705.3 → 168.0) and Atazanavir-d5 (m/z 710.2 → 168.0) are monitored.[3]
4. Method Validation:
-
Specificity: Analyze blank matrix samples to ensure no significant interference at the retention times of Atazanavir and Atazanavir-d5.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of Atazanavir to Atazanavir-d5 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Analyze replicate QC samples on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% bias) and precision (% coefficient of variation, CV).
-
Recovery: Compare the analyte peak area in extracted samples to that of unextracted samples to determine the extraction efficiency.
-
Matrix Effect: Assess the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the validation of Atazanavir-d5 for clinical research.
References
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Atazanavir, a critical protease inhibitor in antiretroviral therapy. The comparison focuses on key validation parameters—linearity and recovery—and provides detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable method for their analytical needs.
Performance Comparison: Linearity and Recovery
The linearity of an analytical method determines its ability to elicit test results that are directly proportional to the concentration of the analyte. Recovery studies are essential to evaluate the efficiency of the sample extraction process. Below is a summary of the linearity and recovery data from two validated LC-MS/MS methods for Atazanavir.
| Parameter | Method 1: Simultaneous Analysis in Human Plasma | Method 2: Analysis of Atazanavir Sulfate |
| Linearity Range | 5.0–6000 ng/mL[1] | 10–90 µg/mL[2][3][4] |
| Correlation Coefficient (r) | Not explicitly stated, but the method was fully validated as per US FDA guidelines. | > 0.999 |
| Recovery | Not explicitly stated, but the method was fully validated as per US FDA guidelines. | 100.2–101.0%[2][3][4] |
| Matrix | Human Plasma[1] | Not specified, likely bulk drug or pharmaceutical formulation.[2][3][4] |
Experimental Workflow for Atazanavir LC-MS/MS Analysis
The following diagram illustrates a generalized workflow for the analysis of Atazanavir using LC-MS/MS, from sample preparation to data acquisition.
Detailed Experimental Protocols
Below are the detailed methodologies for the two compared LC-MS/MS methods.
Method 1: Simultaneous Determination of Atazanavir, Darunavir, and Ritonavir in Human Plasma
This method is a robust UPLC-MS/MS procedure for the simultaneous quantification of three protease inhibitors in human plasma.[1]
Sample Preparation (Solid-Phase Extraction) [1]
-
To 50 µL of a human plasma sample, add 50 µL of the internal standard solution.
-
Add 100 µL of 0.1% formic acid and vortex.
-
Load the mixture onto an Oasis HLB extraction cartridge preconditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge using nitrogen gas.
-
Elute the analytes with 500 µL of 0.2% formic acid in methanol.
Chromatographic Conditions [1]
-
System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate (pH 4.0) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.300 mL/min
-
Gradient:
-
0-0.8 min: 50% B
-
0.8-1.2 min: 70% B
-
1.2-2.0 min: 50% B (re-equilibration)
-
-
Column Temperature: 35°C
Mass Spectrometric Conditions [1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Specific MRM transitions for Atazanavir were not detailed in the provided abstract.
Method 2: UPLC-MS Method for Atazanavir Sulfate Using "Analytical Quality by Design"
This method was developed and validated for the estimation of Atazanavir sulfate, emphasizing a systematic "analytical quality by design" approach.[2][3][4]
Sample Preparation The provided abstracts focus on the analysis of the bulk drug or formulation, with sample preparation involving dissolution and dilution in an appropriate solvent. For stress testing, degradation was induced under acidic, basic, and oxidative conditions, followed by neutralization and dilution.[3]
Chromatographic Conditions [2][4]
-
System: UPLC-MS
-
Column: Not explicitly specified in the abstract.
-
Mobile Phase: Optimized to 10% organic modifier.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 6 µL
Mass Spectrometric Conditions
-
Mass Spectrometer: Mass Spectrometer (details not specified in the abstract).
-
Ionization Mode: Not explicitly specified in the abstract.
-
Detection: Mass Spectrometry (details not specified in the abstract).
This comparative guide highlights the variability in LC-MS/MS methodologies for Atazanavir analysis, particularly in terms of linearity range, which is influenced by the sample matrix and the specific goals of the assay. Researchers should select a method that is validated for their specific matrix of interest and meets the required sensitivity and throughput for their application.
References
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the "analytical quality by design" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive guide for researchers and drug development professionals on atazanavir plasma concentrations in adult, pregnant, pediatric, and hepatically impaired patient populations. This document provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the analytical workflow.
This guide synthesizes pharmacokinetic data from multiple studies to provide a comparative overview of atazanavir levels in various patient populations. Understanding these differences is crucial for dose optimization and ensuring therapeutic efficacy and safety. Atazanavir, an azapeptide protease inhibitor, is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Its pharmacokinetic profile can be influenced by a multitude of factors including age, pregnancy-related physiological changes, and organ function.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of atazanavir in different patient populations. These parameters—Area Under the Curve (AUC), Maximum Concentration (Cmax), and Trough Concentration (Cmin)—are essential for assessing drug exposure and therapeutic effectiveness. A therapeutic target trough concentration of >0.15 mg/L is often cited for successful viral suppression.[2]
Table 1: Atazanavir Pharmacokinetics in Pregnant vs. Non-Pregnant Adults
| Patient Population | Atazanavir/Ritonavir Dose (mg) | n | AUC₀₋₂₄ (mcg·hr/mL) [Median] | Cmax (ng/mL) [Mean] | Cmin/Ctrough (ng/mL) [Mean/Median] | Reference |
| Pregnant (3rd Trimester) | 300/100 | 18 | 41.9 | - | - | [3][4] |
| 300/100 (with Tenofovir) | 20 | 28.8 | - | - | [3][4] | |
| 300/100 | - | 28,510 (ng·hr/mL) | 2,591 | 486 | [5] | |
| 400/100 | 21 | - | - | - | [6] | |
| Postpartum | 300/100 | 18 | 57.9 | - | - | [3][4] |
| 300/100 (with Tenofovir) | 20 | 39.6 | - | - | [3][4] | |
| 300/100 | - | 30,465 (ng·hr/mL) | 2,878 | 514 | [5] | |
| Non-Pregnant Adults | 300/100 | - | 57 (mean) | - | - | [3][4] |
| 300/100 | - | 32,643 (GM) | 2,802 (GM) | 398 (GM) | [7] |
GM: Geometric Mean
Studies have consistently shown that atazanavir exposure is reduced during pregnancy, particularly in the third trimester, which may necessitate dose adjustments.[3][4][8] The co-administration of tenofovir can further decrease atazanavir concentrations.[3][4]
Table 2: Atazanavir Pharmacokinetics in Pediatric Patients
| Age Group | Formulation | Atazanavir/Ritonavir Dose | n | AUC₀₋₂₄ (ng·hr/mL) [Geometric Mean] | Cmin/Ctrough (mg/L) [Geometric Mean] | Reference |
| 3 months to < 2 years | Powder | Varied | - | Highly variable | - | [9] |
| >2 to ≤ 13 years | Powder | 310 mg/m² | - | - | - | [9] |
| >2 to ≤ 21 years | Capsules | 205 mg/m² | - | - | - | [9] |
| 3 to 15 years (14-24.9 kg) | - | 200/75 mg | 54 | 44,300 | 0.48 | [10] |
| 3 to 15 years (≥25 kg) | - | 300/100 mg | 54 | 44,300 | 0.48 | [10] |
Pharmacokinetics in pediatric patients, especially infants and young children, exhibit high inter-subject variability.[9][11] Dosing recommendations are often based on body weight or body surface area to achieve exposures comparable to those in adults.[12][13]
Table 3: Atazanavir Pharmacokinetics in Patients with Hepatic Impairment
| Population | Atazanavir Dose (mg) | n | AUC (ng·hr/mL) [Median] | Cmin/Ctrough (ng/mL) | Reference |
| End-Stage Liver Disease | 400 (unboosted) | 15 | 19,211 (at week 4) | >100 in 8/10 subjects at week 24 | [14][15] |
| Moderate to Severe Hepatic Impairment | 400 (single dose) | 16 | 42% greater than healthy volunteers | - | [16] |
Atazanavir is primarily metabolized by the liver.[16][17] In patients with hepatic impairment, atazanavir exposure is increased. Unboosted atazanavir has been studied in patients with end-stage liver disease, showing a favorable pharmacokinetic profile in this specific population.[14][15] However, ritonavir-boosted atazanavir is generally not recommended for patients with hepatic impairment.[16]
Experimental Protocols
The accurate quantification of atazanavir in plasma is fundamental to pharmacokinetic studies. Various analytical methods have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with different detection systems being the most common.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: A common method involves solid-phase extraction (SPE) to clean up the plasma sample. For instance, an OASIS MCX cartridge can be used.[18] Alternatively, liquid-liquid extraction with a solvent like dichloromethane can be employed.[19]
-
Chromatographic Separation: A C18 column, such as Kromasil C18 (150 mm x 3 mm, 5 µm), is typically used for separation.[18] The mobile phase is often a mixture of acetonitrile and water, delivered isocratically.[18]
-
Detection: The column effluent is monitored using a UV detector at a specific wavelength, for example, 210 nm[18] or 280 nm.[19]
-
Quantification: The method is validated for linearity, precision, accuracy, and recovery. The lower limit of quantification (LLOQ) is a critical parameter, with reported values around 0.156 µg/ml[18] and 44 ng/mL.[19]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation: Similar to HPLC-UV, sample preparation often involves solid-phase extraction.[20]
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) systems with columns like Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) can be used for faster and more efficient separation under gradient conditions.[20]
-
Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the simultaneous determination of multiple protease inhibitors.[20]
-
Validation: The method is validated according to regulatory guidelines, such as those from the US FDA, for accuracy, precision, matrix effect, recovery, and stability.[20]
Enzyme Immunoassay (EIA)
-
Principle: A competitive enzyme immunoassay has been developed for atazanavir quantification. This method utilizes polyclonal antibodies raised against an atazanavir derivative.[21]
-
Procedure: The assay is performed in microtitration plates after a simple methanol extraction of the plasma sample.[21]
-
Sensitivity: This technique has demonstrated a very low limit of quantification, around 150 pg/ml, making it more sensitive than some previously published methods.[21]
-
Correlation: The results from this immunoassay have shown a high correlation with those obtained by a classical HPLC method.[21]
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of atazanavir levels in different patient populations, from data acquisition to interpretation and application.
Caption: Workflow for comparative analysis of atazanavir levels.
Conclusion
This comparative guide highlights the significant variability in atazanavir pharmacokinetics across different patient populations. The data presented underscore the importance of considering patient-specific factors such as pregnancy, age, and hepatic function when prescribing atazanavir. The detailed experimental protocols provide researchers with a reference for designing future pharmacokinetic studies. Continued research is necessary to further refine dosing strategies and optimize therapeutic outcomes for all patients receiving atazanavir.
References
- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atazanavir Pharmacokinetics With and Without Tenofovir during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir pharmacokinetics with and without tenofovir during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atazanavir pharmacokinetics not appreciably altered during late-stage pregnancy | aidsmap [aidsmap.com]
- 6. Pharmacokinetics of atazanavir/ritonavir during pregnancy | HIV i-Base [i-base.info]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of an Increased Atazanavir Dose with and without Tenofovir During the Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atazanavir and Atazanavir/Ritonavir Pharmacokinetics in HIV-Infected Infants, Children, and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Atazanavir pharmacokinetics in infants, children and adolescents | HIV i-Base [i-base.info]
- 12. Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 14. A pilot study on the efficacy, pharmacokinetics and safety of atazanavir in patients with end-stage liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, the precise identification of drug metabolites is a critical step in understanding a compound's efficacy and safety profile. This guide provides a comparative analysis of traditional and stable isotope labeling techniques for identifying the metabolites of Atazanavir, an HIV-1 protease inhibitor. By leveraging the power of deuterium-labeled Atazanavir, researchers can achieve a more definitive and comprehensive metabolic profile.
Atazanavir undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2][3][4] The main metabolic pathways include mono-oxidation, hydrolysis, and N-dealkylation, leading to a variety of metabolic products.[1][5][6] Traditional methods for metabolite identification rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect these metabolites from complex biological matrices. However, this approach can present challenges in distinguishing drug-related material from endogenous background noise and in definitively elucidating metabolite structures.
Stable isotope labeling, particularly with deuterium, offers a powerful solution to these challenges. By introducing a known mass shift in the parent drug and its subsequent metabolites, this technique allows for the unambiguous identification of drug-related compounds within a complex sample.
Comparative Analysis: Stable Isotope Labeling vs. Conventional Methods
The use of deuterium-labeled Atazanavir analogs has been shown to be a highly effective strategy for identifying its metabolites.[5] A direct comparison of findings from studies employing stable isotope labeling with those using conventional methods highlights the advantages of the isotopic approach.
| Feature | Conventional (Unlabeled) LC-MS/MS | Stable Isotope Labeling (Deuterium) LC-MS/MS |
| Metabolite Discovery | Identifies major metabolites such as mono-oxygenated products, and products of hydrolysis and N-dealkylation.[1][7] | Confirms known metabolites and facilitates the discovery of novel and minor metabolites by distinguishing them from background ions. One study identified seven new metabolites of Atazanavir using this method.[5] |
| Structural Elucidation | Relies on fragmentation patterns and retention time, which can be ambiguous for novel or isomeric metabolites. | The characteristic mass shift between the labeled and unlabeled metabolite pairs provides definitive confirmation of the metabolite's elemental composition and aids in interpreting fragmentation patterns for more confident structural assignment.[5] |
| Signal-to-Noise Ratio | Drug-related signals can be obscured by endogenous matrix components, leading to potential false negatives. | The unique isotopic signature allows for targeted data mining, effectively filtering out background noise and enhancing the detection of low-abundance metabolites. |
| Confirmation of Metabolic Pathways | Pathways are inferred from the identified structures. | The clear parent-metabolite relationship established by the mass tag provides direct evidence for specific metabolic transformations.[5] |
Atazanavir Metabolic Pathway
The metabolism of Atazanavir is complex, involving multiple enzymatic reactions. The primary pathways are illustrated below.
Caption: Major and minor metabolic pathways of Atazanavir.
Experimental Protocols
In Vitro Metabolism of Atazanavir using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Atazanavir in vitro.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (HLMs)
-
Atazanavir (labeled or unlabeled)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Phosphate buffer (to maintain pH)
-
-
Incubate the mixture at 37°C.
2. Sample Quenching and Preparation:
-
Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the parent drug and metabolites using a suitable chromatographic method.
-
Detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. For stable isotope-labeled samples, identify metabolite pairs with the expected mass difference.
Caption: Workflow for in vitro metabolism of Atazanavir.
LC-MS/MS Analysis Parameters
While specific parameters will vary based on the instrumentation used, a general method for the analysis of Atazanavir and its metabolites is provided below.
| Parameter | Typical Setting |
| Chromatography | Reverse-phase HPLC |
| Column | C18 |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) |
| Scan Mode | Full scan for metabolite discovery and product ion scan for structural elucidation. |
Conclusion
The use of stable isotope labeling, specifically with deuterium, provides a significant advantage in the identification and structural elucidation of Atazanavir metabolites. This method offers higher confidence in metabolite identification, facilitates the discovery of novel metabolites, and provides clearer insights into the metabolic pathways compared to conventional unlabeled approaches. For researchers aiming to build a comprehensive metabolic profile of Atazanavir, the incorporation of stable isotope labeling is a highly recommended and powerful strategy.
References
- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness of the bioanalytical methods used for the quantitative analysis of drugs and their metabolites in biological matrices. A cornerstone of reliable bioanalytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the proper use and validation of internal standards (IS). This guide provides a comprehensive comparison of regulatory expectations for bioanalytical method validation with a focus on the selection and performance of internal standards, supported by experimental data and detailed protocols.
Core Principles of Bioanalytical Method Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline. The primary objective is to demonstrate that the analytical method is suitable for its intended purpose, ensuring the reliability of the quantitative data.[1] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing to compensate for variability.[2][3]
The choice of an internal standard is a critical decision that significantly influences assay performance. The two primary types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard as their physicochemical properties are nearly identical to the analyte.[4][5] This ensures they co-elute and experience the same degree of matrix effects, leading to more accurate and precise results.[4]
-
Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte and are often used when a SIL-IS is not available. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, potentially leading to less reliable data.
Comparative Performance of Internal Standards
The selection of an internal standard directly impacts the key validation parameters of a bioanalytical method. The following tables summarize a comparison of expected performance between a SIL-IS and a structural analog IS based on typical experimental outcomes.
Table 1: Comparison of Validation Parameters for Mertansine using a SIL-IS (Mertansine-¹³CD₃) versus a Hypothetical Structural Analog IS [6]
| Validation Parameter | Mertansine-¹³CD₃ (SIL-IS) | Structural Analog IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +9.5% |
| Precision (% CV) | ≤ 5.0% | ≤ 12.0% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Matrix Effect (% CV of IS-normalized matrix factor) | ≤ 4.0% | ≤ 14.0% |
| Selectivity | No significant interferences observed | Potential for cross-talk or differential matrix effects |
Table 2: Comparative Validation Data for the Quantification of Everolimus using a SIL-IS (everolimus-d₄) and a Structural Analog IS (32-desmethoxyrapamycin) [7]
| Validation Parameter | Everolimus-d₄ (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Accuracy (Analytical Recovery) | 98.3% - 108.1% | 98.3% - 108.1% |
| Precision (Total % CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison with Independent LC-MS/MS Method (Slope) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Table 3: Impact of Using an Alternative (Non-SIL) Internal Standard on the Analysis of Long-Chain Fatty Acids [8][9]
| Impact Parameter | Observation |
| Accuracy (Median Relative Absolute Percent Bias) | 1.76% |
| Accuracy (Median Spike-Recovery Absolute Percent Bias) | 8.82% |
| Precision (Median Increase in Variance) | 141% |
As the data illustrates, SIL-IS consistently provide superior accuracy and precision and are more effective at compensating for matrix effects.[6] While analog standards can provide acceptable performance, they often introduce greater variability.[7]
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. Below is a representative methodology for an LC-MS/MS assay.
Objective: To determine the accuracy, precision, selectivity, sensitivity, and stability of the analytical method.
Materials:
-
Analyte and internal standard reference materials
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents
Methodology:
-
Stock and Working Solution Preparation: Prepare separate stock solutions of the analyte and internal standard. From these, prepare working solutions for spiking into the biological matrix to create calibration standards and quality control samples.
-
Sample Preparation:
-
To an aliquot of the biological matrix, add a fixed volume of the internal standard working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentrations of the QC samples and study samples.
-
Key Bioanalytical Method Validation Parameters & Acceptance Criteria
The following table summarizes the essential validation parameters and their typical acceptance criteria as per ICH M10 guidelines.
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | Response of interfering peaks in blank matrix should be < 20% of the LLOQ response for the analyte and < 5% of the IS response.[10] |
| Accuracy & Precision | To determine the closeness of measured concentrations to nominal values and the reproducibility of measurements. | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[10] |
| Calibration Curve | To establish the relationship between the analyte concentration and the instrument response. | At least 75% of calibration standards must be within ±15% of their nominal concentration (±20% at LLOQ).[1] |
| Matrix Effect | To assess the impact of the matrix on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[1] |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions. | The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[1] |
Mandatory Visualizations
Conclusion
The use of a suitable internal standard is indispensable for robust and reliable bioanalytical method validation. Regulatory guidelines from the FDA and EMA, harmonized under ICH M10, provide a clear framework for the validation process. The experimental data overwhelmingly supports the superiority of stable isotope-labeled internal standards in providing higher accuracy and precision. While structural analogs can be employed, their use necessitates a more thorough evaluation of potential variability. By adhering to these guidelines and making an informed selection of the internal standard, researchers can ensure the generation of high-quality bioanalytical data that meets regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Atazanavir (ATV), a critical protease inhibitor in HIV-1 therapy, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of the preeminent analytical methodologies for Atazanavir quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays. The performance characteristics of these methods are benchmarked against each other, supported by experimental data from published studies, to aid researchers in selecting the most appropriate assay for their specific needs.
Quantitative Performance Overview
The selection of an appropriate quantification method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes the key performance metrics for LC-MS/MS, HPLC-UV, and a representative Immunoassay for Atazanavir quantification in biological matrices.
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay (Competitive ELISA) |
| Linearity Range | 1 - 5000 ng/mL (Plasma)[1] | 20 - 10,000 ng/mL (Plasma)[2] | ~0.15 - 10 ng/mL (Plasma) |
| 0.05 - 20 ng/mg (Hair)[1] | 90 - 4380 ng/mL (Plasma)[1] | ||
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Plasma)[1] | 20 ng/mL (Plasma)[2] | 150 pg/mL (Plasma)[3] |
| 0.05 ng/mg (Hair)[1] | 90 ng/mL (Plasma)[1] | ||
| Accuracy (% Recovery or % Bias) | -1.33 to 4.00% (Hair QC samples)[1] | 1.0 to 14% (at LOQ in plasma)[2] | 93 to 113% (in plasma)[3] |
| Precision (% CV) | Intra-day: 1.75 to 6.31% (Hair)[1] | Intra-day: 2.2 to 14.7% (at LOQ in plasma)[2] | < 10% (in plasma)[3] |
| Inter-day: 3.13 to 10.8% (Hair)[1] | Inter-day: 2.2 to 14.7% (at LOQ in plasma)[2] | ||
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (potential for interference) | Moderate to High (dependent on antibody) |
| Sample Volume | Typically 50 - 200 µL | Typically 100 - 500 µL | As low as 30 µL[3] |
| Throughput | High (with automation) | Moderate | High (plate-based format) |
Visualizing the Assay Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for bioanalytical method validation and a decision-making framework for selecting an appropriate Atazanavir quantification assay.
References
- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Atazanavir-d15, ensuring compliance with regulatory standards and minimizing environmental impact.
Understanding this compound and its Associated Hazards
Atazanavir is an active pharmaceutical ingredient (API) used in the treatment of HIV.[1] The deuterated form, this compound, is often used in research and development. While specific data for this compound is limited, the safety profile of Atazanavir Sulfate provides a strong basis for handling and disposal procedures.
Key Hazards:
-
May cause damage to organs (heart, liver) through prolonged or repeated exposure.[1]
-
May form combustible dust concentrations in the air during processing.[1]
-
Toxic to aquatic life with long-lasting effects.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[3][4] In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Pharmaceutical waste is considered hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[4][6]
Many states have their own regulations that may be more stringent than federal laws.[3] It is crucial to be aware of and comply with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves.
-
A lab coat or protective clothing to prevent skin exposure.[2]
-
In cases of potential dust formation, use a NIOSH-approved respirator.
2. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: Determine if the this compound waste is considered hazardous under RCRA. This will depend on its characteristics and any solvents or other chemicals it is mixed with. When in doubt, it is best to treat the waste as hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed container.
3. Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection.
-
Clearly label the container with "Hazardous Waste," the name "this compound," and any other components of the waste stream. Include the accumulation start date.
4. On-site Management and Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
Maintain good housekeeping to prevent accidental spills and dust accumulation.[1]
5. Disposal Method:
-
Do Not Dispose Down the Drain: Never dispose of this compound down the sink or in any waterway.[1] This is to prevent aquatic toxicity.[2]
-
Incineration: The recommended disposal method for hazardous pharmaceutical waste is incineration at a licensed facility.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Waste Hauler: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. These companies are trained in the proper handling and transportation of chemical waste and will ensure it is sent to a permitted treatment, storage, and disposal facility (TSDF).
6. Documentation:
-
Maintain accurate records of the waste generated, including the quantity, composition, and date of disposal.
-
Keep copies of all waste manifests and certificates of disposal provided by the waste management company.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| LD50 (Oral) | > 1,600 mg/kg | Rat | [1] |
| LD50 (Oral) | > 1,600 mg/kg | Mouse | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
